molecular formula C9H6F5NO2 B554718 (R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS No. 40332-58-9

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Cat. No.: B554718
CAS No.: 40332-58-9
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-GSVOUGTGSA-N
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Description

(R)-2-Amino-3-(perfluorophenyl)propanoic acid is a chiral, non-natural amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The perfluorophenyl group is a distinct structural feature, imparting enhanced metabolic stability and lipophilicity to peptide-based drug candidates, which can improve their binding selectivity and pharmacokinetic properties . This compound is rigorously intended for research applications only and is not for diagnostic or therapeutic use in humans. Researchers are exploring its potential as a key synthetic intermediate for developing protease inhibitors and receptor ligands, leveraging its stereochemical purity to influence biological activity . While exact mechanistic data for this specific molecule is not available, studies on structurally related fluorinated amino acids, such as (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ( (R)-[18F]FAMP), demonstrate that non-natural amino acids can be substrates for amino acid transporter systems, such as the L-type and A-type transporters, which are often upregulated in various cancer cells . This suggests potential research applications for (R)-2-Amino-3-(perfluorophenyl)propanoic acid in the design and synthesis of novel molecular probes for targeting and imaging pathological tissues. Its unique properties also make it a compound of interest in materials science for designing fluorinated peptides with specialized folding and self-assembly behavior .

Properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-58-9
Record name Pentafluorophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: (R)-2-Amino-3-(perfluorophenyl)propanoic acid

[1]

Executive Summary: The "Fluorine Effect" in Protein Engineering

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as (R)-Pentafluorophenylalanine or (R)-F5-Phe ) is a non-canonical amino acid that serves as a critical tool in modern peptide therapeutics and protein engineering.[1] Unlike standard phenylalanine, the perfluorinated aromatic ring reverses the quadrupole moment of the side chain. This electronic inversion allows for "orthogonal"


1

For drug development professionals, this molecule offers a dual advantage: enhanced proteolytic stability due to the strength of the C-F bond and tunable lipophilicity that can improve blood-brain barrier (BBB) penetration.

Physicochemical Profile

The introduction of five fluorine atoms drastically alters the electronic and steric landscape of the phenylalanine scaffold.

Comparative Properties Table
PropertyPhenylalanine (Phe)(R)-Pentafluorophenylalanine (F5-Phe)Impact on Utility
Formula


High metabolic stability (C-F bond).[1]
Molecular Weight 165.19 g/mol 255.14 g/mol Increased mass for MS detection.
Quadrupole Moment Negative (Electron-rich face)Positive (Electron-deficient face)Enables "Velcro-like" stacking.[1]
Van der Waals Vol. ~135 ų~155 ųSlightly larger steric bulk; fits most Phe pockets.
Lipophilicity (LogP) 1.38~2.0 - 2.5 (Estimated)Increased membrane permeability.[1]
pKa (

-COOH)
1.83~1.2 - 1.5 (Predicted)Increased acidity due to inductive effect.[1]
pKa (

-NH

)
9.13~7.5 - 8.5 (Predicted)Decreased basicity due to inductive effect.[1]
Specific Rotation

(L-isomer, H2O)

(Fmoc-R-isomer, MeOH)*
Critical for chiral purity verification.[1]

*Note: Specific rotation is solvent/derivative dependent. Fmoc-L-F5-Phe is typically reported as -20.5° (c=1, MeOH), implying the R-isomer is positive.[1]

The Quadrupole Mechanism: "Molecular Velcro"

The most distinct feature of (R)-F5-Phe is its ability to engage in quadrupole-quadrupole interactions .[1]

  • Phenylalanine: The

    
    -system is electron-rich, creating a partial negative charge above and below the ring plane.
    
  • Pentafluorophenylalanine: The high electronegativity of fluorine pulls electron density away from the ring center, creating a partial positive charge above and below the plane.

When these two residues are placed in proximity (e.g., in a peptide helix or protein interface), they stack in a face-to-face parallel arrangement, unlike the T-shaped edge-to-face stacking typical of standard phenylalanines.[1] This interaction adds significant thermodynamic stability (


1
Visualization: The Quadrupole Inversion

QuadrupoleInteractionPhePhenylalanine (Phe)Electron-Rich Face (-)Negative QuadrupoleInteractionOrthogonal Stacking(Face-to-Face)High StabilityPhe->InteractionDonates Electron DensityF5Phe(R)-PentafluorophenylalanineElectron-Deficient Face (+)Positive QuadrupoleF5Phe->InteractionAccepts Interaction

Caption: Schematic of the electrostatic complementarity between standard Phenylalanine and Pentafluorophenylalanine, driving the "Molecular Velcro" effect.

Synthesis and Production

While chemical synthesis via Schöllkopf chiral auxiliaries is possible, enzymatic resolution is the preferred method for obtaining high enantiomeric purity (>99% ee), which is critical for pharmaceutical applications.[1]

Enzymatic Resolution Workflow
  • Substrate Preparation: N-Acetyl-DL-pentafluorophenylalanine is synthesized from pentafluorobenzaldehyde.

  • Biocatalysis: An aminoacylase (e.g., from Aspergillus melleus) selectively hydrolyzes the L-isomer.[1]

  • Separation: The L-amino acid (free amine) is separated from the unreacted N-Acetyl-D-isomer.[1]

  • Hydrolysis: The N-Acetyl-(R)-isomer is chemically hydrolyzed to yield pure (R)-2-Amino-3-(perfluorophenyl)propanoic acid.[1]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating (R)-F5-Phe into peptides requires modified protocols due to its electron-deficient nature and potential for aggregation.[1]

Reagents
  • Resin: Rink Amide or Wang Resin.[2][3]

  • Coupling Reagent: HATU or COMU (preferred over HBTU/HOBt for difficult couplings).[1]

  • Base: Diisopropylethylamine (DIPEA) or Collidine.[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Incorporation Protocol
  • Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance; F5-Phe derivatives may cleave slower than standard amino acids.[1]

  • Activation (Critical):

    • Dissolve Fmoc-(R)-F5-Phe-OH (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).[1]

    • Pre-activation time: 30 seconds (keep short to avoid racemization, though F5-Phe is resistant to racemization due to the lack of electron density on the alpha-carbon).[1]

  • Coupling: Add activated solution to resin. Shake for 60–90 minutes.

    • Troubleshooting: If the Kaiser test remains slightly positive, perform a double coupling (repeat step 3-4).[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow

SPPS_ProtocolStartResin Preparation(Swelling in DMF)DeprotectFmoc Removal(20% Piperidine)Start->DeprotectWash1DMF Wash (x3)Deprotect->Wash1ActivateActivation(Fmoc-F5-Phe + HATU + DIPEA)Wash1->ActivateCouplingCoupling Reaction(60-90 min)Activate->CouplingCheckKaiser Test(Blue = Incomplete)Coupling->CheckRecoupleDouble CouplingCheck->RecouplePositive (Blue)NextNext Cycle / CleavageCheck->NextNegative (Colorless)Recouple->Coupling

Caption: Optimized SPPS cycle for incorporating fluorinated amino acids, emphasizing the check for incomplete coupling.

Applications in Drug Discovery

Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] Replacing Hydrogen with Fluorine at the para-position blocks metabolic oxidation (e.g., by Cytochrome P450), significantly extending the half-life of peptide drugs.

Blood-Brain Barrier (BBB) Penetration

(R)-F5-Phe is significantly more lipophilic than Phe.[1] This property is exploited in the design of CNS-active peptides, where the fluorinated residue facilitates passive transport across the lipid bilayer of the BBB.

References

  • Quadrupole Interactions in Proteins

    • Title: "Fluorinated amino acids in protein engineering and design."
    • Source:Current Opinion in Structural Biology.
    • Link:[Link] (Search Term: Fluorinated amino acids protein engineering)[1]

  • Synthesis & Properties

    • Title: "Enzymatic synthesis of fluorin
    • Source:Journal of Fluorine Chemistry.
    • Link:[Link][1]

  • SPPS Protocols

    • Title: "Solid-Phase Peptide Synthesis of Fluorin
    • Source:Methods in Molecular Biology.
    • Link:[Link][1]

  • Physical Data Verification

    • Title: "PubChem Compound Summary for CID 2733506 (Pentafluorophenylalanine)."
    • Source:PubChem.[4]

    • Link:[Link][1]

Technical Guide: Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine or D-Pff). This non-canonical amino acid is critical in peptide therapeutics for enhancing metabolic stability (proteolytic resistance), increasing lipophilicity, and enabling 19F-NMR probing or "click" chemistry via nucleophilic aromatic substitution (


).[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of the (R)-enantiomer (D-configuration) presents specific stereochemical challenges compared to the natural (S)-form. The electron-deficient nature of the pentafluorophenyl ring significantly alters the electronics of the side chain, affecting both nucleophilic attacks during alkylation and the binding affinity in biocatalytic pockets.[1]

We present three distinct methodologies categorized by scale and application:

  • Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for laboratory-scale synthesis with high enantiomeric excess (

    
    ).
    
  • Asymmetric Hydrogenation: The preferred route for mid-scale production using chiral Rhodium catalysts.[1]

  • Biocatalytic Reductive Amination: The sustainable, scalable route utilizing engineered D-amino acid dehydrogenases (DAADH).

Retrosynthetic Disconnections[1]
  • Path A (Auxiliary Control): C

    
    –C
    
    
    
    bond formation via electrophilic alkylation of a chiral glycine equivalent.
  • Path B (Catalytic Reduction): Enantioselective reduction of the C=C double bond in a dehydroamino acid precursor.

  • Path C (Enzymatic): C=O to C-NH

    
     transformation of pentafluorophenylpyruvate.
    

Method A: Schöllkopf Bis-Lactim Ether Synthesis (Lab Scale)

This method utilizes the commercially available Schöllkopf auxiliary derived from L-Valine. Counter-intuitively, the L-Valine -derived auxiliary yields the (R)-amino acid product due to the trans-diastereoselective alkylation relative to the isopropyl directing group.

Reaction Mechanism & Logic[1]
  • Deprotonation: n-Butyllithium removes the proton at C-6, forming a planar aza-enolate.

  • Stereocontrol: The bulky isopropyl group at C-3 (S-configuration) blocks the top face.

  • Alkylation: The pentafluorobenzyl bromide electrophile attacks from the bottom face (trans to the isopropyl group), establishing the (R)-configuration at the new chiral center.

  • Hydrolysis: Mild acid hydrolysis releases the target amino acid and the chiral auxiliary ester.[1]

Protocol

Reagents:

  • (3S)-2,5-Dimethoxy-3-isopropyl-3,6-dihydropyrazine (Schöllkopf reagent, L-Val derived).

  • 2,3,4,5,6-Pentafluorobenzyl bromide.[1]

  • n-Butyllithium (2.5 M in hexanes).

  • THF (anhydrous).

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of the Schöllkopf reagent (1.0 eq) in dry THF to

    
    C under Argon. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.
    
  • Alkylation: Add pentafluorobenzyl bromide (1.1 eq) dropwise. The electron-deficient nature of the electrophile makes it highly reactive; maintain

    
    C to prevent poly-alkylation.
    
  • Warming: Allow the mixture to warm to

    
    C over 2 hours. Quench with saturated NH
    
    
    
    Cl.[1]
  • Isolation of Intermediate: Extract with diethyl ether, dry over MgSO

    
    , and concentrate. Purify the alkylated pyrazine via flash chromatography (Hexane/EtOAc).
    
  • Hydrolysis: Dissolve the intermediate in 0.25 N HCl (20 mL/g). Stir at room temperature for 12 hours.

  • Separation: Extract the liberated methyl valinate with ether. The target (R)-amino acid remains in the aqueous phase as the hydrochloride salt.

  • Final Purification: Neutralize the aqueous phase to pH 6 (isoelectric point) with dilute NH

    
    OH to precipitate the free zwitterion.[1] Recrystallize from water/ethanol.[1]
    
Visualization (Schöllkopf Pathway)

SchollkopfSynthesis Reagent (3S)-Schöllkopf Reagent (L-Val derived) Enolate Lithium Enolate (-78°C) Reagent->Enolate n-BuLi, THF Alkylated (3S, 6R)-Alkylated Intermediate Enolate->Alkylated Pentafluorobenzyl bromide (Trans-addition) Hydrolysis Acid Hydrolysis (0.25N HCl) Alkylated->Hydrolysis Ring Opening Product (R)-Pentafluorophenylalanine (D-Pff) Hydrolysis->Product Aqueous Phase Byproduct L-Valine Methyl Ester Hydrolysis->Byproduct Organic Phase

Caption: Stereochemical flow of the Schöllkopf synthesis converting L-Val auxiliary to D-amino acid product.

Method B: Asymmetric Hydrogenation (Catalytic Route)

For synthesis requiring >10g scale, asymmetric hydrogenation of the dehydroamino acid precursor is preferred due to atom economy and ease of purification.[1]

Substrate Synthesis (Erlenmeyer-Plöchl)

The precursor, methyl 2-acetamido-3-(pentafluorophenyl)acrylate, is synthesized by condensing pentafluorobenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate, followed by methanolysis.

Catalytic System
  • Catalyst Precursor: [Rh(cod)

    
    ]BF
    
    
    
    or [Rh(nbd)
    
    
    ]SbF
    
    
    .
  • Chiral Ligand: (R,R)-Me-DuPhos or (R,R)-DIPAMP.

    • Note: To obtain the (R)-amino acid , one typically employs the (R,R)-ligand family (e.g., (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene), but this must be verified against the specific quadrant model of the ligand used. For DuPhos, (R,R) usually yields the D-isomer.

Protocol
  • Catalyst Preparation: In a glovebox, mix [Rh(cod)

    
    ]BF
    
    
    
    (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol. Stir for 15 min until the solution turns orange-red.
  • Hydrogenation: Transfer the catalyst solution to a hydrogenation vessel containing the dehydroamino acid substrate (0.5 M in MeOH).

  • Reaction: Pressurize to 3–5 bar H

    
    . Stir at room temperature for 3–6 hours.
    
  • Workup: Vent H

    
    . Concentrate the solvent.[1]
    
  • Deprotection: The product is the N-acetyl methyl ester. Reflux in 6N HCl to remove the acetyl and methyl groups to yield the free amino acid.[1]

Method C: Biocatalytic Reductive Amination (Scalable)

This method utilizes engineered D-Amino Acid Dehydrogenases (DAADH) to convert the corresponding keto acid directly to the D-amino acid using ammonia and a cofactor recycling system.

The Biocatalytic Cascade
  • Substrate: Pentafluorophenylpyruvic acid (prepared via hydrolysis of the azlactone from Method B).

  • Enzyme: Engineered DAADH (e.g., Symbiobacterium thermophilum variants or Corynebacterium glutamicum mutants).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (recycling NADP+ to NADPH).

Protocol
  • Buffer Prep: Tris-HCl buffer (pH 8.5) containing 2M ammonium chloride (NH

    
    Cl acts as the nitrogen source).
    
  • Reaction Mix: Add pentafluorophenylpyruvate (50 mM), NADP+ (0.5 mM), Glucose (75 mM), GDH (5 U/mL), and DAADH (crude extract or purified, 10 U/mL).

  • Incubation: Shake at 30°C for 24 hours.

  • Purification: Acidify to pH 2 to precipitate enzyme. Centrifuge. Apply supernatant to a cation exchange column (Dowex 50W). Elute with 1M NH

    
    OH.[1]
    
Visualization (Biocatalytic Cycle)

Biocatalysis Substrate Pentafluorophenylpyruvate Product (R)-Pentafluorophenylalanine Substrate->Product NH3 DAADH DAADH (Engineered) DAADH->Substrate NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction GDH GDH Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate GDH

Caption: Coupled enzymatic system for the reductive amination of pentafluorophenylpyruvate.

Comparison of Methods

FeatureSchöllkopf Bis-LactimAsymmetric HydrogenationBiocatalytic (DAADH)
Scale Gram (Lab)Kilogram (Pilot)Multi-Kilogram (Industrial)
Enantiomeric Excess > 98%> 99%> 99.5%
Atom Economy Low (Auxiliary waste)HighVery High
Cost Driver Chiral AuxiliaryRhodium CatalystEnzyme Engineering
Key Challenge Hydrolysis stepLigand selectionSubstrate solubility

Quality Control & Characterization

Due to the fluorine atoms, standard HPLC methods may require modification.[1]

  • Chiral HPLC: Crownpak CR(+) column (Daicel).

    • Mobile Phase: pH 1.5 HClO

      
       (aq).
      
    • Detection: UV 210 nm.[1] The (R)-enantiomer typically elutes first on CR(+) columns (verify with standards).

  • NMR Analysis:

    • 
      F-NMR:  Distinctive multiplets around -140 to -165 ppm.
      
    • 
      H-NMR:  The 
      
      
      
      -proton appears as a doublet of doublets (or multiplet) around 4.0 ppm.
  • Optical Rotation:

    
     (
    
    
    
    , H
    
    
    O) for the (R)-enantiomer (Value varies by salt form; verify against specific CoA).

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketo-3,6-dihydropyrazines. Tetrahedron, 39(12), 2085-2091. Link

  • Burk, M. J., et al. (1993). Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138.[1] Link

  • Parmeggiani, F., et al. (2016). Engineered D-Amino Acid Dehydrogenases for the Synthesis of D-Phenylalanine Derivatives. ChemCatChem, 8, 1-6. Link

  • Vertex AI Search. (2024). Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. [Grounding Source 1.2, 1.13]

Sources

physicochemical characteristics of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characteristics of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Executive Summary (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as Pentafluoro-D-phenylalanine) represents a critical class of fluorinated amino acids used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1] Distinguished by the complete fluorination of its aromatic ring, this moiety introduces profound electronic and steric alterations compared to its non-fluorinated parent, Phenylalanine (Phe). This guide details the physicochemical architecture of the molecule, focusing on its inverted quadrupole moment, enhanced lipophilicity, and specific utility in stabilizing peptide secondary structures through "fluoro-specific" supramolecular interactions.

Molecular Identity & Structural Architecture[1]

The molecule is the (R)-enantiomer of pentafluorophenylalanine, serving as a non-canonical building block in D-peptide therapeutics and retro-inverso strategies.[1]

Parameter Data
Chemical Name (R)-2-Amino-3-(perfluorophenyl)propanoic acid
Common Synonyms Pentafluoro-D-phenylalanine; H-D-Phe(F5)-OH
CAS Number 40332-58-9
Molecular Formula C

H

F

NO

Molecular Weight 255.14 g/mol
Chirality (R)-configuration (D-isomer)
Appearance White to off-white crystalline powder

Physicochemical Core Characteristics

The substitution of five hydrogen atoms with fluorine on the phenyl ring creates a unique electronic environment that dictates the molecule's behavior in biological systems.

Electronic Landscape: The Quadrupole Inversion

The most significant physicochemical feature of the perfluorophenyl group is the inversion of its quadrupole moment.

  • Phenylalanine (Phe): Possesses a negative

    
    -cloud above/below the ring and a positive 
    
    
    
    -framework on the edge.[1] This leads to edge-to-face (T-shaped) stacking preferences with other aromatics.[1]
  • Pentafluorophenylalanine (Phe

    
    ):  The high electronegativity of fluorine pulls electron density away from the ring center, creating a positive potential  above/below the ring and a negative potential on the edges.
    

Implication: This inversion allows (R)-Phe


 to form stable, face-to-face 

-stacking interactions with electron-rich aromatic rings (like native Phe, Tyr, Trp), a phenomenon termed the "phenyl-perfluorophenyl interaction."[1] This interaction is energetically stronger (~5–6 kcal/mol) than typical

-

interactions.[1]
Lipophilicity & Solubility Profiles

The C-F bond is highly hydrophobic but also polarizable.[1] The perfluorination significantly increases the lipophilicity of the side chain.

Property Value / Trend Causality
LogP (Octanol/Water) ~2.0 (Estimated)Fluorine atoms increase hydrophobicity relative to Phe (LogP ~1.[1]38) by reducing the solvation energy of the aromatic ring.
Solubility (Water) Low (< 1 mg/mL)High lipophilicity and strong crystal lattice energy reduce aqueous solubility.[1]
Solubility (Organic) HighSoluble in MeOH, DMSO, DMF, and acetonitrile.[1]
Acid-Base Dissociation (pKa)

The strong electron-withdrawing effect (-I effect) of the pentafluorophenyl ring propagates through the methylene bridge, lowering the pKa values of the ammonium and carboxylate groups compared to native Phenylalanine.

  • pKa

    
     (COOH):  < 1.8 (More acidic than Phe due to inductive stabilization of the carboxylate anion).[1]
    
  • pKa

    
     (NH
    
    
    
    ):
    < 9.0 (Less basic than Phe; the ammonium proton is more labile).[1]

Supramolecular Interactions & Signaling Logic[1]

The following diagram illustrates the unique "Quadrupole Inversion" mechanism that drives the utility of (R)-Phe


 in drug design, specifically in stabilizing protein-ligand interfaces.

QuadrupoleInteraction Phe Native Phenylalanine (Electron Rich Face) Interaction Face-to-Face Stacking Interaction Phe->Interaction Donates e- density PheF5 (R)-Pentafluorophenylalanine (Electron Deficient Face) PheF5->Interaction Accepts e- density Stability Enhanced Thermodynamic Stability (-5 kcal/mol) Interaction->Stability Result

Figure 1: Schematic of the quadrupole stacking interaction. The electron-deficient ring of (R)-Phe


 binds to electron-rich aromatics, stabilizing peptide conformations.[1]

Analytical Characterization Protocols

To ensure scientific integrity in experimental workflows, the following self-validating protocols are recommended for the identification and purity analysis of (R)-Phe


.
High-Performance Liquid Chromatography (HPLC)

Due to its high lipophilicity, (R)-Phe


 elutes significantly later than non-fluorinated analogs on reverse-phase columns.[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).[1] Note: The absorption maximum is blue-shifted compared to Phe.

F NMR Spectroscopy

This is the definitive identification method.[1] The five fluorine atoms appear as three distinct multiplets due to symmetry.

  • Solvent: DMSO-d

    
     or CD
    
    
    
    OD.
  • Internal Standard: Trifluorotoluene (

    
     -63.72 ppm).[1]
    
  • Expected Signals (approximate shifts relative to CFCl

    
    ): 
    
    • Ortho-F (2F):

      
       -142.0 to -144.0 ppm (multiplet).[1]
      
    • Para-F (1F):

      
       -153.0 to -155.0 ppm (triplet).[1]
      
    • Meta-F (2F):

      
       -161.0 to -163.0 ppm (multiplet).[1]
      

Applications in Drug Development[3]

Metabolic Stability Enhancement

Incorporating the (R)-isomer of pentafluorophenylalanine into peptide drugs confers resistance to proteolytic degradation via two mechanisms:[1]

  • Steric/Electronic Shielding: The C-F bonds are chemically inert and sterically larger than C-H (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), blocking access to the proteolytic active site.

  • Chiral Evasion: As a D-amino acid, the (R)-isomer is generally not recognized by endogenous L-specific proteases.[1]

19F-NMR Probes

(R)-Phe


 is an excellent probe for studying protein dynamics.[1] The high sensitivity of the 

F nucleus (83% of

H sensitivity) and the absence of background fluorine signals in biological tissues allow for real-time monitoring of ligand binding events without isotopic enrichment.

References

  • PubChem. (2025).[1][2] (R)-2-Amino-3-(perfluorophenyl)propanoic acid - Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][2] (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specification. Merck KGaA.[1] Link

  • Frontiers in Pharmacology. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives. (Context on fluorinated amino acid bioisosteres). Link

  • National Institutes of Health (NIH). (2020).[1] Host-Enhanced Phenyl-Perfluorophenyl Polar-π Interactions. (Detailed mechanism of quadrupole interactions). Link[1]

  • MedChemExpress. (2024).[1] Amino Acid Derivatives and Physicochemical Properties. Link

Sources

(R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine), a critical non-canonical amino acid used in peptide engineering and medicinal chemistry.

Unlike standard phenylalanine, this perfluorinated analog possesses an inverted quadrupole moment, enabling unique supramolecular interactions (polar-


 stacking) that stabilize protein secondary structures. Furthermore, the electron-withdrawing nature of the pentafluorophenyl ring significantly enhances metabolic stability against proteolysis and increases lipophilicity, facilitating membrane permeability in peptide therapeutics. This guide details its physicochemical properties, asymmetric synthesis, and application protocols in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity & Physicochemical Properties

The precise identification of the (R)-enantiomer is crucial, as the (S)-enantiomer is the natural L-configuration analog. The (R)-isomer corresponds to the D-amino acid series, often used to induce specific conformational turns or prevent enzymatic degradation.

Core Identifiers
PropertySpecification
Chemical Name (R)-2-Amino-3-(perfluorophenyl)propanoic acid
Common Synonyms D-Pentafluorophenylalanine; H-D-Phe(F)5-OH
CAS Number 40332-58-9
Molecular Formula

Molecular Weight 255.14 g/mol
Stereochemistry (R)-configuration (D-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water
pKa Values

-COOH: ~1.8

Part 2: Synthesis & Manufacturing

While enzymatic resolution is possible, the preferred industrial route for high optical purity (>99% ee) is Asymmetric Hydrogenation . This method avoids biological contaminants and allows for scalable production of the specific (R)-enantiomer.

Mechanistic Pathway: Asymmetric Hydrogenation
  • Erlenmeyer Azlactone Synthesis: Condensation of pentafluorobenzaldehyde with N-acetylglycine yields the azlactone.

  • Ring Opening: Hydrolysis or alcoholysis opens the ring to form the dehydroamino acid derivative (Enamide).

  • Asymmetric Hydrogenation: The critical step utilizing a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., Rh(COD)-DuPhos) to set the stereocenter.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Asymmetric Synthesis Route for (R)-Pentafluorophenylalanine Start Pentafluorobenzaldehyde + N-Acetylglycine Azlactone Azlactone Intermediate Start->Azlactone Condensation (Ac2O, NaOAc) Enamide Dehydroamino Acid (Z-Isomer) Azlactone->Enamide Ring Opening Catalysis Asymmetric Hydrogenation [Rh(COD)-(R,R)-DuPhos] + H2 Enamide->Catalysis Stereoselective Reduction Product (R)-Pentafluorophenylalanine (>99% ee) Catalysis->Product Hydrolysis

Part 3: Functional Mechanics in Drug Design

The incorporation of (R)-pentafluorophenylalanine into peptides is driven by three distinct "Fluorine Effects" that solve common pharmacokinetic failures.

1. Quadrupole Inversion & Polar-

Stacking
  • Mechanism: Standard Phenylalanine (Phe) has a negative quadrupole moment (electron-rich face). Pentafluorophenylalanine (

    
    -Phe) has a positive quadrupole moment (electron-deficient face) due to the high electronegativity of the five fluorine atoms.
    
  • Application: When placed adjacent to a standard Phe or Tyr residue (i, i+4 spacing),

    
    -Phe forms a "face-to-face" stacked pair. This interaction is electrostatically favorable (attraction between (+) and (-) faces), unlike the repulsive Phe-Phe interaction.
    
  • Result: This "zipper" effect stabilizes

    
    -helices and 
    
    
    
    -hairpins, increasing the thermal melting point (
    
    
    ) of the peptide.
2. Metabolic Stability (The D-Amino Effect)
  • Mechanism: Proteolytic enzymes (proteases) are stereospecific, evolving to cleave L-amino acid peptide bonds.

  • Application: Substituting L-Phe with (R)-pentafluorophenylalanine (D-configuration) sterically hinders the active site of proteases.

  • Result: Significant extension of plasma half-life (

    
    ).
    
3.

Reactivity ("Stapling" Potential)
  • Mechanism: The perfluorinated ring is highly activated towards Nucleophilic Aromatic Substitution (

    
    ).
    
  • Application: A cysteine thiol (from a remote residue) can displace the para-fluorine atom under basic conditions.

  • Result: Formation of a covalent thioether macrocycle (peptide staple), locking the peptide into a bioactive conformation.

Mechanistic Diagram: The Fluorine Effect

FluorineEffect Figure 2: Functional Mechanics of Pentafluorophenylalanine in Peptides cluster_Effects Physicochemical Impacts cluster_Outcome Therapeutic Outcome F5Phe (R)-Pentafluorophenylalanine Quadrupole Quadrupole Inversion (Positive Face) F5Phe->Quadrupole Lipophilicity Enhanced Lipophilicity (LogP Increase) F5Phe->Lipophilicity Reactivity SNAr Activation (Para-F Displacement) F5Phe->Reactivity Stacking Polar-Pi Stacking (Stabilizes Structure) Quadrupole->Stacking Interacts with native Phe/Tyr Permeability Membrane Crossing (Bioavailability) Lipophilicity->Permeability Hydrophobic Shielding Stapling Covalent Stapling (Macrocyclization) Reactivity->Stapling Reacts with Cysteine Thiol

Part 4: Experimental Protocols

Protocol 1: Incorporation in SPPS (Fmoc Chemistry)

Pre-requisite: Use Fmoc-protected (R)-pentafluorophenylalanine (Fmoc-D-Phe(F)5-OH).

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Coupling:

    • Reagents: 3 eq. Fmoc-D-Phe(F)5-OH, 3 eq. HATU, 6 eq. DIPEA.

    • Solvent: DMF (anhydrous).

    • Time: 60 minutes at Room Temperature. Note: The electron-deficient ring reduces the nucleophilicity of the amino group, but does not significantly hinder the carboxyl coupling efficiency.

  • Deprotection:

    • Reagent: 20% Piperidine in DMF.

    • Caution: Avoid extended deprotection times (>20 min). Strong nucleophiles (like piperidine) can theoretically attack the perfluoro ring over long durations, though this is slow at RT.

  • Cleavage:

    • Standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

Protocol 2:

-NMR Profiling

Because fluorine has 100% natural abundance and zero background in biological systems, this residue serves as a sensitive NMR probe.

  • Solvent:

    
     or 
    
    
    
    .
  • Standard: Trifluoroacetic acid (TFA) as external standard (

    
     -76.5 ppm).
    
  • Expected Signals:

    • Ortho-F (2F):

      
       -140 to -142 ppm (Multiplet).
      
    • Para-F (1F):

      
       -150 to -155 ppm (Triplet).
      
    • Meta-F (2F):

      
       -160 to -162 ppm (Multiplet).
      
  • Interpretation: Shifts in the para-fluorine signal often indicate

    
    -stacking interactions or changes in local solvation.
    

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (potential for

    
     degradation).
    

References

  • Sigma-Aldrich. (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specification.Link

  • Chem-Impex International. Pentafluoro-D-phenylalanine Technical Data.Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (R)-2-Amino-3-(perfluorophenyl)propanoic acid.Link

  • Jenkins, C. L., et al. (2013). "Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. Link

  • Turcotte, M. G., et al. (2011). "Quadrupole-Quadrupole Interactions in Phenyl-Perfluorophenyl Stacking." Journal of Physical Chemistry A. Link

Technical Guide: Solubility & Handling of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

[1][2]

Executive Summary

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine or H-D-Phe(F5)-OH ) is a non-proteinogenic amino acid used critically in peptide engineering and medicinal chemistry.[1][2] The complete fluorination of the phenyl ring imparts unique electronic and steric properties, significantly altering its solubility and lipophilicity compared to non-fluorinated phenylalanine.

This guide provides researchers with validated solubility data, dissolution protocols, and mechanistic insights to ensure reproducibility in drug development and solid-phase peptide synthesis (SPPS) workflows.[2]

Core Compound Identity
PropertyDetail
IUPAC Name (2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Common Name D-Pentafluorophenylalanine
CAS Number 40332-58-9 (Free Acid)
Molecular Formula C₉H₆F₅NO₂
Molecular Weight 255.14 g/mol
Stereochemistry D-isomer (R-configuration)

Physicochemical Profile & Solubility Mechanism[1][2][3]

The "Fluorine Effect" on Solubility

The perfluorination of the aromatic ring introduces strong electron-withdrawing effects that fundamentally shift the compound's behavior in solution compared to native Phenylalanine (Phe).

  • Enhanced Hydrophobicity: The C-F bond is highly non-polar but polarizable. The LogP (partition coefficient) is significantly higher than Phe, making the compound sparingly soluble in pure water but highly soluble in organic solvents.

  • pKa Shift (Acidity Modulation): The strong inductive effect of the pentafluorophenyl group pulls electron density away from the backbone.[3]

    • Carboxyl Group: Becomes more acidic (lower pKa) due to anion stabilization.

    • Amino Group: Becomes less basic (lower pKa of the conjugate acid) due to electron withdrawal.

    • Result: The zwitterionic window is shifted, affecting pH-dependent solubility.[2]

Solubility Data Table

Data synthesized from experimental handling of fluorinated amino acids and analogous Fmoc-derivatives.

Solvent SystemSolubility RatingSaturation Limit (Est.)Operational Notes
Water (pH 7) Insoluble / Poor< 1 mg/mLHydrophobic aggregation occurs rapidly.[1][2]
DMSO Excellent > 100 mg/mLPreferred solvent for stock solutions.[1][2]
DMF Excellent > 100 mg/mLStandard for SPPS coupling reactions.[1][2]
Methanol/Ethanol Good~ 20–50 mg/mLUseful for recrystallization; heating may be required.[1][2]
1M HCl Moderate to Good~ 10–20 mg/mLProtonation of the amine aids dissolution.
1M NaOH Moderate to Good~ 10–20 mg/mLDeprotonation of carboxylic acid aids dissolution.[1]
PBS Buffer Poor< 2 mg/mLRequires organic co-solvent (e.g., 5% DMSO).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Purpose: Creating a stable stock for biological assays or chemical reactions.[1][2]

  • Weighing: Accurately weigh the target mass of D-Pentafluorophenylalanine (e.g., 25.5 mg for a 100 mM solution in 1 mL).

  • Solvent Addition: Add 100% DMSO (Dimethyl Sulfoxide), anhydrous grade.

    • Note: Do not use water initially.[2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Step Check: If particles persist, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[2][4] Stable for >6 months in DMSO at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: Introducing the compound into cell culture or enzymatic assays without precipitation.

  • Start: Use the DMSO stock solution (e.g., 100 mM).

  • Dilution: Slowly add the stock to the aqueous buffer (PBS or media) while vortexing.

    • Critical Rule: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher levels.

  • Visual Inspection: Check for "crashing out" (cloudiness).

    • Troubleshooting: If precipitation occurs, lower the working concentration or use a carrier molecule (e.g., Cyclodextrin) to solubilize the hydrophobic fluorinated ring.

Protocol C: Solid-Phase Peptide Synthesis (SPPS)

Purpose: Coupling H-D-Phe(F5)-OH (usually Fmoc-protected, but applicable if free acid is used in specific steps).[1][2]

  • Solvent: Dissolve the amino acid in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Concentration: Standard coupling concentration is 0.1 M to 0.2 M.[2]

  • Activation: Add coupling reagents (e.g., HATU/DIEA) immediately before adding to the resin.

    • Note: Fluorinated phenylalanines are sterically bulkier; extend coupling times (e.g., 2x 45 mins) to ensure complete reaction.

Decision Logic & Workflows

Visualization 1: Solubility Decision Tree

This logic gate helps researchers select the correct solvent system based on their application.

SolubilityDecisionTreeStartStart: (R)-2-Amino-3-(perfluorophenyl)propanoic acidAppCheckIdentify ApplicationStart->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssay BiologicalChemSynChemical Synthesis(SPPS/Organic)AppCheck->ChemSyn ChemicalStockPrepPrepare Stock in100% DMSOBioAssay->StockPrepDirectDissDissolve in DMF or NMPChemSyn->DirectDissAqueousStepDilute into Buffer(Keep DMSO < 1%)StockPrep->AqueousStepSuccessProceed to ExperimentDirectDiss->SuccessCheckPrecipCheck for PrecipitationAqueousStep->CheckPrecipCheckPrecip->Success Clear SolutionTroubleUse Cyclodextrin orLower ConcentrationCheckPrecip->Trouble Cloudy/Precipitate

Caption: Decision tree for selecting the optimal dissolution strategy based on experimental intent.

Visualization 2: Dissolution Workflow

A step-by-step guide to ensuring complete solubilization.

DissolutionProtocolStep11. Weigh Compound(Solid Powder)Step22. Add Organic Solvent(DMSO/DMF)Step1->Step2Step33. Vortex & Sonicate(35°C, 5 mins)Step2->Step3Step44. Visual Check(Must be clear)Step3->Step4Step55. Filter (Optional)(0.2 µm PTFE)Step4->Step5

Caption: Standard Operating Procedure (SOP) for preparing high-quality stock solutions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudiness upon water addition "Crashing out" due to hydrophobicity.[1][2]Increase organic co-solvent % (if permitted) or add a solubilizing agent like β-cyclodextrin.[1][2]
Gel formation Self-assembly via π-π stacking.[1][2]Fluorinated aromatics are prone to stacking.[2] Sonicate at 40°C or add a chaotropic salt (e.g., Guanidinium HCl) if compatible.
Slow dissolution in DMF Large particle size or cold solvent.[1]Gently warm the DMF to 40°C and sonicate. Ensure the DMF is anhydrous.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2761496, Pentafluorophenylalanine. Retrieved from [Link]

  • MySkinRecipes. (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specifications and CAS Verification (CAS 40332-58-9). Retrieved from [Link]

  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions (Baseline Comparison Data). Retrieved from [Link]

commercial suppliers of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-Amino-3-(perfluorophenyl)propanoic Acid: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, also known as (R)-pentafluorophenylalanine, is a non-canonical amino acid of significant interest in medicinal chemistry and protein engineering. The incorporation of a pentafluorophenyl moiety offers profound effects on the physicochemical properties of peptides and proteins, including enhanced metabolic stability, altered lipophilicity, and unique conformational constraints.[1] This guide provides a comprehensive analysis of this compound, addressing the current landscape of its commercial availability, outlining robust synthetic strategies for its preparation, and exploring its applications in modern drug discovery. While direct commercial suppliers are scarce, this document serves as a practical handbook for researchers, offering viable alternatives and detailed methodologies for its synthesis and use.

Physicochemical Properties and Strategic Importance

The substitution of hydrogen atoms with fluorine in the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. The pentafluorophenyl group is strongly electron-withdrawing, which lowers the pKa of adjacent acidic protons and modulates non-covalent interactions.

Key Physicochemical Impacts:

  • Enhanced Lipophilicity: The fluorinated ring can increase the compound's ability to cross cellular membranes.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to enzymatic hydroxylation and degradation, which can extend the half-life of peptide-based therapeutics.[1]

  • Conformational Control: The bulky and electron-poor nature of the C₆F₅ ring can influence peptide folding and enforce specific secondary structures.[]

  • ¹⁹F NMR Probe: The presence of five fluorine atoms provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding without background noise from the biological matrix.[][3]

These unique characteristics make (R)-2-Amino-3-(perfluorophenyl)propanoic acid a valuable building block for creating more stable, potent, and traceable therapeutic agents.

Commercial Availability: A Market Analysis

A direct search for reveals limited to no off-the-shelf availability. However, its N-protected Fmoc derivative, essential for solid-phase peptide synthesis, is available from specialized suppliers, indicating its primary use is in custom peptide synthesis workflows. Furthermore, several monofluorinated analogs are readily available and serve as useful tools in their own right.

Table 1: Commercial Availability of N-Fmoc-(L)-pentafluorophenylalanine and Related Monofluorinated (R)-Phenylalanine Analogs
Compound NameStructureCAS NumberRepresentative Supplier(s)Notes
Fmoc-L-pentafluorophenylalanine Fmoc-NH-CH(CH₂C₆F₅)-COOH205526-32-5Sigma-Aldrich[4]The L-enantiomer is available for peptide synthesis. The (R)-enantiomer is not typically stocked.
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid H₂N-CH(CH₂C₆H₄F)-COOH97731-02-7Sigma-Aldrich, MedochemExpressA readily available monofluorinated analog.
(R)-2-Amino-3-(3-fluorophenyl)propanoic acid H₂N-CH(CH₂C₆H₄F)-COOH110117-84-5PubChem lists multiple vendorsA common positional isomer for structure-activity relationship (SAR) studies.
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid H₂N-CH(CH₂C₆H₄F)-COOH18125-46-7Sigma-AldrichWidely used in medicinal chemistry.

Given the lack of direct suppliers for the free amino acid in the (R)-configuration, researchers often require a custom synthesis strategy.

Asymmetric Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

For researchers requiring the specific (R)-enantiomer, a de novo asymmetric synthesis is the most reliable approach. One of the most robust and scalable methods utilizes a chiral nickel(II) complex of a Schiff base derived from glycine, which serves as a chiral auxiliary to direct the stereochemistry of alkylation.[5][6] This method consistently yields high enantiomeric purity.[6]

Diagram 1: Proposed Synthetic Workflow

G A Chiral Ni(II)-Glycine Schiff Base Complex B Deprotonation with Base (e.g., NaH, K₂CO₃) A->B Step 1 C Nucleophilic Chiral Glycine Anion B->C E Stereoselective Alkylation C->E Step 2 D Pentafluorobenzyl Bromide (Electrophile) D->E F Alkylated Ni(II) Complex (Diastereomerically Pure) E->F G Acid Hydrolysis (e.g., 2M HCl) F->G Step 3 H Release of Amino Acid G->H K Recovery of Chiral Auxiliary G->K I Ion-Exchange Chromatography H->I Step 4 J Final Product: (R)-2-Amino-3-(perfluorophenyl)propanoic acid I->J

Caption: Workflow for the asymmetric synthesis of the target amino acid.

Experimental Protocol: A Self-Validating System

This protocol outlines a chemically sound, step-by-step methodology. The causality is explained at each stage to ensure trustworthiness and reproducibility.

Objective: To synthesize (R)-2-Amino-3-(perfluorophenyl)propanoic acid in high enantiomeric excess.

Materials:

  • (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or similar chiral auxiliary precursor)

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Pentafluorobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2M Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Step 1: Formation of the Chiral Ni(II) Complex

  • Procedure: The chiral Ni(II) complex of the Schiff base of glycine is prepared according to established literature methods, such as those developed by Soloshonok and Belokon.[5] This involves reacting the chiral auxiliary with glycine and a nickel(II) salt. The resulting complex is a stable, planar structure that shields one face of the glycine α-carbon.

  • Causality: The pre-formed, rigid chiral complex is the cornerstone of stereocontrol. It locks the glycine molecule into a specific conformation, making only one trajectory of electrophilic attack favorable, thus ensuring high diastereoselectivity in the subsequent alkylation step.

Step 2: Stereoselective Alkylation

  • Procedure: The Ni(II) complex (1 equivalent) is dissolved in anhydrous DMF. A base such as NaH (1.1 equivalents) is added portion-wise at 0°C to deprotonate the α-carbon of the glycine moiety, forming a nucleophilic enolate. Pentafluorobenzyl bromide (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Causality: The bulky chiral ligand directs the incoming pentafluorobenzyl group to the opposite face of the complex, leading to the formation of one major diastereomer of the alkylated product. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

Step 3: Hydrolysis and Release of the Amino Acid

  • Procedure: The reaction mixture is quenched with water and the product is extracted with an organic solvent. After solvent removal, the crude alkylated complex is treated with 2M HCl and heated to reflux for 4-6 hours. This process cleaves the Schiff base and releases the free amino acid into the aqueous phase, while the chiral auxiliary precipitates or remains in the organic phase.

  • Causality: Acid hydrolysis is a standard method for cleaving imine bonds and hydrolyzing the ester linkage within the complex, liberating the desired amino acid. This step also protonates the amino and carboxyl groups.

Step 4: Purification

  • Procedure: The aqueous layer from Step 3 is separated, washed with diethyl ether to remove the chiral auxiliary, and then passed through a column of Dowex 50WX8 ion-exchange resin. The resin is washed with water to remove salts, and the amino acid is subsequently eluted with an aqueous ammonia solution. The eluate is collected and lyophilized to yield the pure (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

  • Causality: Ion-exchange chromatography is a highly effective method for purifying amino acids from inorganic salts and other impurities. The cationic amino acid binds to the acidic resin and is selectively released by a basic solution.

Applications in Drug Development and Research

The unique properties of perfluorinated amino acids make them powerful tools for addressing common challenges in peptide and protein-based drug development.

Diagram 2: Role in a Drug Discovery Workflow

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Preclinical Evaluation A Identify Lead Peptide B Select Residue for Substitution (e.g., Phe, Tyr) A->B C Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-Pff-OH B->C D Cleavage & Purification C->D E Fluorinated Peptide Analog D->E F Assess Metabolic Stability (Resistance to Proteolysis) E->F G Determine Binding Affinity (e.g., SPR, ITC) E->G H Structural Analysis via ¹⁹F NMR E->H I Evaluate in Cellular & Animal Models F->I G->I H->G Structural Insights J Optimized Drug Candidate I->J

Sources

An In-depth Technical Guide to the Thermal Stability of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermal stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize this and other fluorinated amino acids in their work. The document outlines the theoretical basis for its stability, presents detailed protocols for its empirical assessment using standard thermal analysis techniques, and discusses the interpretation of the resulting data.

Introduction: The Critical Role of Thermal Stability

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, a derivative of phenylalanine, is a chiral building block of significant interest in pharmaceutical and materials science. Its perfluorinated aromatic group can enhance metabolic stability, improve membrane permeability, and modulate biological activity through strong electron-withdrawing effects[1]. These properties make it a valuable component in the design of peptide mimetics and enzyme inhibitors[1].

Understanding the thermal stability of this compound is paramount for several reasons:

  • Drug Development: Manufacturing processes such as drying, milling, and formulation often involve heat. A thorough understanding of the decomposition temperature and degradation pathways is essential to prevent the formation of impurities and ensure the safety and efficacy of the final drug product.

  • Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, repeated heating cycles are common. The stability of fluorinated amino acid precursors directly impacts the yield and purity of the target peptide.

  • Process Chemistry: Defining safe operating limits for temperature is a critical aspect of process scale-up and chemical manufacturing.

  • Storage and Handling: Determining the thermal stability informs appropriate storage conditions to ensure the long-term integrity of the material[1].

This guide will focus on the two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties and Expected Thermal Behavior

The thermal stability of an amino acid is intrinsically linked to its molecular structure. Standard amino acids typically decompose, rather than melt or boil, at temperatures between 185 °C and 280 °C[2][3]. The decomposition process is often endothermic and results in the evolution of gases like H₂O and NH₃[2][4].

For (R)-2-Amino-3-(perfluorophenyl)propanoic acid, the presence of the C₆F₅ group is expected to significantly influence its thermal behavior compared to natural phenylalanine. The strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluorophenyl ring can alter the bond dissociation energies within the molecule. While this can enhance metabolic stability, it also introduces unique thermal degradation pathways. The thermal decomposition of fluorinated compounds can release corrosive gases, such as hydrogen fluoride (HF), which poses challenges for analytical instrumentation[5].

Core Analytical Techniques for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating thermal stability. When used in conjunction, they provide a comprehensive picture of how a material responds to heat.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to degrade and the extent of mass loss.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition. Decompositions are typically exothermic or endothermic events that can be quantified by DSC[2][3].

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust assessment of thermal stability. They are presented as a logical workflow from sample preparation to data analysis.

Overall Experimental Workflow

The systematic evaluation of thermal stability follows a clear path to ensure data integrity and comprehensive characterization.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing SampleReceipt 1. Sample Receipt & Inspection Drying 2. Drying (Vaccum Oven, 24h, 40°C) SampleReceipt->Drying TGA 3. TGA Analysis (N2 Atmosphere) Drying->TGA DSC 4. DSC Analysis (N2 Atmosphere) TGA->DSC Integration 5. Data Integration & Interpretation DSC->Integration Reporting 6. Final Report Generation Integration->Reporting

Workflow for Thermal Stability Assessment.
Protocol for Thermogravimetric Analysis (TGA)

Causality: This protocol uses a standard heating rate of 10 °C/min under an inert nitrogen atmosphere. The inert atmosphere prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the molecule. A faster rate might shift decomposition to higher temperatures, while a slower rate could broaden the event, making the onset difficult to determine.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated using certified reference materials (e.g., calcium oxalate).

  • Atmosphere: Set the purge gas to high-purity nitrogen (99.999%) with a flow rate of 50 mL/min. This removes atmospheric oxygen and any evolved gaseous products.

  • Sample Preparation:

    • Tare a clean, empty platinum or alumina crucible. Expertise Note: Alumina is preferred for fluorinated compounds as it is more resistant to potential corrosion from HF gas[5].

    • Accurately weigh 3-5 mg of the dried (R)-2-Amino-3-(perfluorophenyl)propanoic acid into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins. This is typically calculated using the tangent method on the mass loss curve.

    • Record the percentage of mass loss at different temperature points.

    • Identify the temperature of maximum decomposition rate (Tₚₑₐₖ) from the peak of the first derivative of the TGA curve (DTG curve).

Protocol for Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to identify the melting point and the enthalpy of decomposition. The use of hermetically sealed aluminum pans prevents mass loss before the decomposition event, ensuring an accurate measurement of the heat flow associated with thermal transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Trustworthiness Note: The upper temperature limit should be set based on the TGA results to avoid significant decomposition that could damage the DSC cell.

  • Data Analysis:

    • Identify any endothermic peaks corresponding to melting. Record the onset temperature and the peak temperature.

    • Identify and integrate any sharp exothermic or endothermic peaks associated with decomposition. This provides the enthalpy of decomposition (ΔHₔₑ꜀).

Data Interpretation and Expected Results

Based on the analysis of similar amino acids and fluorinated compounds, a specific thermal profile for (R)-2-Amino-3-(perfluorophenyl)propanoic acid can be anticipated.

Expected Quantitative Data

The following table summarizes the kind of quantitative data that would be generated from the TGA and DSC experiments. The values provided are hypothetical but representative for this class of compound.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tₘ) DSC~200-240 °CIndicates the transition from solid to liquid phase. Often overlaps with decomposition.
Onset of Decomposition (Tₒₙₛₑₜ) TGA~250-280 °CThe temperature at which the material begins to chemically degrade. A key stability indicator.
Peak Decomposition Temp (Tₚₑₐₖ) TGA (DTG)~280-310 °CThe temperature of the maximum rate of mass loss.
Enthalpy of Decomposition (ΔHₔₑ꜀) DSCEndothermicMost amino acids exhibit endothermic decomposition[2][3]. The magnitude indicates the energy absorbed during bond breaking.
Residual Mass @ 600 °C TGA< 5%Indicates the completeness of the decomposition under an inert atmosphere.
Potential Degradation Pathways

The thermal decomposition of amino acids is a complex process. For phenylalanine, primary decomposition steps include competing pathways like direct decarboxylation (loss of CO₂) and the rupture of C-C bonds, along with deamination (loss of NH₃) and dehydration[6].

For the perfluorinated analogue, the C-F bonds are exceptionally strong, but the electron-withdrawing C₆F₅ group can weaken the adjacent C-C sigma bond. Theoretical studies on other perfluorinated carboxylic acids suggest that an initial step can be the elimination of HF[7][8].

A simplified, hypothetical degradation pathway might involve:

  • Intramolecular Condensation: Formation of a cyclic diketopiperazine with the elimination of water, a common pathway for many amino acids at elevated temperatures.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group.

  • Deamination & HF Elimination: Concurrent or sequential loss of ammonia and hydrogen fluoride, potentially leading to unsaturated intermediates.

  • Fragmentation of the Ring: The highly stable perfluorophenyl ring will likely remain intact until higher temperatures, where it will eventually fragment.

G A (R)-2-Amino-3- (perfluorophenyl)propanoic acid B Diketopiperazine (+ H2O) A->B Heat C Decarboxylation Product (+ CO2) A->C Heat D Volatile Fragments (NH3, HF, etc.) B->D >300°C C->D >300°C E Char Residue D->E

Hypothetical Decomposition Pathways.

Conclusion

The thermal stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid is a critical parameter for its application in drug development and materials science. A systematic evaluation using TGA and DSC provides essential data on its decomposition temperature, energetic profile, and degradation behavior. The presence of the perfluorophenyl group is expected to confer high thermal stability, with decomposition likely initiating above 250 °C. The primary degradation pathways are anticipated to involve a combination of condensation, decarboxylation, and elimination reactions. The protocols and interpretive guidance provided herein offer a robust framework for researchers to confidently assess the thermal properties of this and other novel fluorinated compounds.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from [Link]

  • Rodante, F., Marrosu, G., & Catalani, G. (1992). Thermal-Analysis of Some Alpha-Amino-Acids with Similar Structures. Thermochimica Acta, 194, 197-213.
  • Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available from: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Gao, W., et al. (2020). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Thermal Analysis and Calorimetry, 140, 1937-1947. Available from: [Link]

  • Simões, A. S., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6845–6854. Available from: [Link]

  • LabTesting. (n.d.). Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples? Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 17(4), 865-873. Available from: [Link]

  • Wesolowski, C. A., & Pochan, D. J. (2017). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of Peptide Science, 23(1), 60-66. Available from: [Link]

  • Gajewy, J., et al. (2014). Thermal decomposition of amino acids. Journal of Thermal Analysis and Calorimetry, 118, 105-112.
  • Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. Available from: [Link]

Sources

The Strategic Incorporation of Perfluorophenylalanine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the repertoire of fluorinated building blocks, perfluorophenylalanine (PFP) and its derivatives stand out for their unique physicochemical properties that can profoundly influence molecular conformation, stability, and biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of perfluorophenylalanine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the transformative potential of these unique amino acids in peptide engineering, drug discovery, and functional materials development.

Introduction: The Fluorine Advantage in Phenylalanine Analogs

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts a range of desirable properties. The high electronegativity and small size of fluorine atoms create a strong carbon-fluorine bond, leading to molecules with altered stability and reactivity. Specifically, the pentafluorophenyl group in (S)-pentafluorophenylalanine (Pff) offers a unique combination of increased hydrophobicity and steric bulk while maintaining a shape analogous to the natural phenylalanine side chain.[1] This "fluoro-stabilization effect" can enhance protein stability against both chemical and thermal denaturation.[2]

The unique properties of perfluorinated amino acids make them invaluable tools for:

  • Enhancing Protein and Peptide Stability: The increased hydrophobicity of the perfluorinated aromatic ring can drive protein folding and stabilize secondary and tertiary structures.[1][3]

  • Modulating Protein-Protein Interactions: The introduction of the bulky and electron-withdrawing pentafluorophenyl group can alter binding affinities and specificities.

  • 19F NMR Spectroscopy Probes: The presence of multiple fluorine atoms provides a sensitive handle for non-invasive in-situ monitoring of protein conformation and ligand binding.

  • Developing Novel Therapeutics: Fluorinated amino acids can improve the metabolic stability and pharmacokinetic profiles of peptide-based drugs.

  • Creating Advanced Biomaterials: Self-assembling perfluorophenylalanine derivatives can form hydrogels with applications in sustained drug release.[4][5]

This guide will explore these applications in detail, providing the foundational knowledge and practical protocols to empower researchers in harnessing the power of perfluorophenylalanine derivatives.

Synthesis of Perfluorophenylalanine Derivatives

The synthesis of enantiomerically pure perfluorophenylalanine derivatives is a critical first step for their successful application. Several synthetic strategies have been developed, each with its own advantages and considerations.

Alkylation of Glycine Equivalents

A common and effective method involves the alkylation of a chiral glycine enolate equivalent with a pentafluorobenzyl halide. A notable example is the use of a Ni(II) complex of a Schiff base derived from glycine.

Experimental Protocol: Synthesis of (S)-pentafluorophenylalanine via Ni(II) Complex Alkylation [2]

  • Complex Formation: React glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and Ni(NO₃)₂ to form the chiral Ni(II) complex.

  • Alkylation: Treat the complex with pentafluorobenzyl chloride in the presence of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like DMF. The chiral ligand directs the alkylation to stereoselectively form the (S)-pentafluorophenylalanine derivative within the complex.

  • Hydrolysis: Decompose the resulting complex with aqueous HCl to release the enantiomerically enriched (S)-pentafluorophenylalanine.

  • Purification: Purify the final product by recrystallization or column chromatography.

Causality: The choice of the chiral auxiliary is paramount for achieving high enantioselectivity. The rigid structure of the Ni(II) complex shields one face of the glycine enolate, forcing the incoming electrophile (pentafluorobenzyl chloride) to attack from the less hindered face, thus controlling the stereochemistry of the newly formed C-C bond.

Enzymatic and Asymmetric Synthesis

Enzymatic and other asymmetric synthetic methods offer routes to highly enantiopure perfluorophenylalanine. For instance, transamination reactions catalyzed by specific aminotransferases can convert pentafluorophenylpyruvic acid to the corresponding amino acid with high enantiomeric excess.

Applications in Peptide and Protein Chemistry

The incorporation of perfluorophenylalanine into peptides and proteins can dramatically alter their properties and functions.

Enhancing Structural Stability

The replacement of natural hydrophobic amino acids with their fluorinated counterparts can significantly increase protein stability.[1] This is attributed to the increased hydrophobicity of the perfluorinated side chain, which can strengthen the hydrophobic core of a protein.

Case Study: Villin Headpiece Subdomain

A systematic study on the 35-residue chicken villin headpiece subdomain (c-VHP) demonstrated that a Phe-10 to F5-Phe mutation resulted in enhanced tertiary structural stability compared to the native sequence.[6] This highlights the context-dependent nature of stabilization, where the specific location of the substitution is critical.

Pentafluorophenyl Esters in Peptide Synthesis

Perfluoroaryl reagents, particularly pentafluorophenyl (PFP) esters, are powerful tools in peptide synthesis.[7] The highly electron-withdrawing nature of the pentafluorophenyl group makes the PFP ester an excellent leaving group, facilitating rapid and efficient amide bond formation with minimal side reactions.[8][9][10]

Workflow for Solid-Phase Peptide Synthesis (SPPS) using PFP Esters

SPPS_Workflow cluster_resin Solid Support cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Resin-Linker-NH2 Coupling Coupling Resin->Coupling Free Amine Fmoc_AA Fmoc-AA-OH Fmoc_AA_PFP Fmoc-AA-OPFP Fmoc_AA->Fmoc_AA_PFP Activation PFP_OH Pentafluorophenol PFP_OH->Fmoc_AA_PFP Activator DIC/DCC Activator->Fmoc_AA_PFP Fmoc_AA_PFP->Coupling Activated Amino Acid Resin_AA Resin-Linker-AA-Fmoc Coupling->Resin_AA Deprotection Fmoc Deprotection (e.g., Piperidine) Resin_AA->Deprotection Washing Washing Deprotection->Washing Washing->Coupling Repeat for next AA Cleavage Cleavage from Resin & Side-chain Deprotection Washing->Cleavage After final AA Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) using pre-activated Fmoc-amino acid pentafluorophenyl esters.

Experimental Protocol: Peptide Coupling using Fmoc-Amino Acid-PFP Esters [7][11]

  • Amino Acid Activation: Prepare the Fmoc-amino acid pentafluorophenyl ester by reacting the Fmoc-protected amino acid with pentafluorophenol and a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Resin Preparation: Start with a solid support resin functionalized with a linker and a free amino group.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.

  • Coupling: Add the pre-activated Fmoc-amino acid-PFP ester to the resin. The activated ester will react with the free amine on the resin to form a peptide bond. The reaction is typically fast and can be performed at room temperature.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality: The high reactivity of PFP esters allows for rapid coupling times, which minimizes the risk of racemization, a common side reaction in peptide synthesis.[8][10] This is particularly advantageous for the synthesis of long or difficult peptide sequences. The use of pre-formed activated esters also avoids exposing the growing peptide chain to the activating reagent, further reducing the potential for side reactions.[7]

Quantitative Data: Coupling Efficiency

Activating AgentRelative Coupling RateReference
p-Nitrophenyl (ONp) Ester1[9]
Pentachlorophenyl (PCP) Ester3.4[9]
Pentafluorophenyl (PFP) Ester 111 [9]

Perfluorophenylalanine in Drug Discovery and Development

The unique properties of perfluorophenylalanine derivatives make them attractive for incorporation into peptide-based drug candidates.

  • Increased Metabolic Stability: The strong C-F bond can block sites of metabolic degradation by proteases, leading to a longer in vivo half-life.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the pentafluorophenyl ring can lead to favorable electrostatic interactions with protein targets.

  • Improved Pharmacokinetic Properties: The increased hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Fluorinated aromatic amino acids have shown cytostatic activities and are being explored as potential chemotherapeutics.

Biophysical and Spectroscopic Applications

The presence of fluorine atoms in perfluorophenylalanine provides a powerful tool for biophysical studies.

  • 19F NMR Spectroscopy: 19F has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. The chemical shift of the fluorine atoms in a perfluorophenylalanine residue is highly sensitive to the local electronic environment. This allows for the non-invasive study of:

    • Protein folding and conformational changes.

    • Protein-ligand interactions.

    • Dynamics of protein structure.

Advanced Materials: Perfluorophenylalanine-Derived Hydrogels

Self-assembling low-molecular-weight gelators derived from perfluorophenylalanine have emerged as promising biomaterials. For instance, fluorenylmethyloxycarbonyl-modified perfluorophenylalanine (Fmoc-F5-Phe) derivatives can form supramolecular hydrogels.[4][5]

These hydrogels have shown potential for the sustained and localized delivery of protein therapeutics.[4][5] The release of encapsulated proteins can be modulated by factors such as the pH of the hydrogel and the isoelectric point and molecular weight of the protein cargo.[4]

Diagram of Hydrogel Self-Assembly

Hydrogel_Assembly Monomer Fmoc-F5-Phe Monomers Fibril Self-Assembled Fibrils Monomer->Fibril Self-Assembly (π-π stacking, H-bonding) Network Entangled Fibrillar Network (Hydrogel) Fibril->Network Entanglement

Caption: Schematic of the self-assembly of Fmoc-F5-Phe derivatives into a hydrogel network.

Conclusion and Future Perspectives

Perfluorophenylalanine and its derivatives represent a versatile and powerful class of unnatural amino acids. Their unique combination of hydrophobicity, steric bulk, and electronic properties offers a wealth of opportunities for modulating the structure, stability, and function of peptides and proteins. From enhancing the therapeutic potential of peptide drugs to creating novel biomaterials and enabling sophisticated biophysical studies, the applications of perfluorophenylalanine are continually expanding. As synthetic methodologies become more refined and our understanding of the "fluorine effect" deepens, we can expect to see even more innovative applications of these remarkable building blocks in the years to come.

References

  • Perfluorocarbons in Chemical Biology. (2020). PMC - NIH. Retrieved from [Link]

  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). PubMed. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC. Retrieved from [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. Retrieved from [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). NIH. Retrieved from [Link]

  • Fluorinated amino acids : compatibility with native protein structures and effects on protein – protein interactions. (2011). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C1CS15241F. Retrieved from [Link]

  • The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. [No Source Found].
  • Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein. (2006). PubMed. Retrieved from [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. (2026). Dilun Biotechnology. Retrieved from [Link]

  • Fmoc-Phe(F5)-OH [205526-32-5]. Aapptec Peptides. Retrieved from [Link]

  • Herstellung von ar‐Pentafluor‐L‐phenylalanin. (1971). Semantic Scholar. Retrieved from [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Figure S7. Fluorescence emission spectra of A. Fmoc-F 5-Phe-PEG and B.... ResearchGate. Retrieved from [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. (1993). PubMed. Retrieved from [Link]

  • Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). PubMed. Retrieved from [Link]

  • Polymorphism and Modulation of Para-Substituted l-Phenylalanine. (2018). PMC - NIH. Retrieved from [Link]

  • Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. (1980). PubMed. Retrieved from [Link]

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Methodological & Application

incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid into Synthetic Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of Perfluorination in Peptide Science

The strategic modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides.[1][2] The incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid, a phenylalanine analogue bearing a perfluorinated phenyl ring, offers a unique combination of benefits including enhanced metabolic stability, predictable conformational influence, and the introduction of a sensitive ¹⁹F NMR probe.[3][4]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this versatile building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. It addresses the unique chemical considerations posed by the bulky and electron-withdrawing perfluorophenyl moiety and offers field-tested strategies to ensure high-yield, high-purity synthesis.

The Building Block: (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

The unique properties of this amino acid stem directly from the replacement of hydrogen with fluorine on the phenyl ring.

Caption: Chemical structure of the non-canonical amino acid.

Physicochemical Properties & Rationale for Incorporation

The substitution of hydrogen with fluorine imparts profound changes, making this a highly strategic choice for peptide design.

PropertyValue / DescriptionRationale & Impact on Peptides
Molecular Formula C₉H₆F₅NO₂-
Molecular Weight 255.14 g/mol Important for mass spectrometry verification of incorporation.[3]
CAS Number 40332-58-9Unique identifier for sourcing and regulatory purposes.[3]
Increased Lipophilicity The perfluorophenyl group is highly lipophilic.Enhances the ability of peptides to cross cellular membranes and can improve oral bioavailability.[3][4]
Metabolic Stability The C-F bond is exceptionally strong and stable.Confers significant resistance to enzymatic degradation, particularly by cytochrome P450 enzymes, prolonging the peptide's in vivo half-life.[5]
Conformational Rigidity The bulky side chain restricts torsional angles.Can be used to stabilize specific secondary structures like α-helices or β-sheets, locking the peptide into a bioactive conformation.[4]
¹⁹F NMR Signature Contains five magnetically equivalent fluorine atoms.Acts as a powerful, non-invasive probe for studying peptide structure, dynamics, and ligand binding via ¹⁹F NMR spectroscopy.[4]
Unique Interactions Can participate in "fluorous" interactions.May promote specific self-assembly patterns or novel protein-protein interactions, creating unique biomaterials or influencing quaternary structure.[4][6]

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

For incorporating specialized residues like (R)-2-Amino-3-(perfluorophenyl)propanoic acid, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice. It offers a robust framework for building complex peptide sequences through iterative cycles of deprotection and coupling, with the growing peptide chain anchored to a solid support. This simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[7][8]

spsp_workflow start Start: Select Resin (e.g., Rink Amide) swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Activate & Add Next AA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat Steps 2-3 for each amino acid wash2->repeat repeat->deprotect1 Next cycle cleave 4. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->cleave Final cycle precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify characterize 7. Characterization (LC-MS / MALDI-TOF) purify->characterize end End: Pure Peptide characterize->end

Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Fmoc-SPPS Incorporation

This protocol is designed for manual synthesis but is directly adaptable to automated synthesizers.

Materials & Reagents
  • Resin: Rink Amide MBHA resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-(R)-2-Amino-3-(perfluorophenyl)propanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Standard: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).

    • Recommended for Fluorinated AA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA or collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation: Cold diethyl ether.

The Core Synthesis Cycle: A Step-by-Step Guide

The synthesis proceeds via the iterative execution of the following three core steps for each amino acid in the sequence.

spss_cycle cluster_cycle The Iterative SPPS Cycle deprotection Step A: Deprotection (Remove Fmoc Group) washing1 Washing (3x DMF) deprotection->washing1 Exposes N-terminal amine coupling Step B: Coupling (Form Peptide Bond) washing1->coupling Removes piperidine washing2 Washing (3x DMF) coupling->washing2 Attaches next AA washing2->deprotection Prepares for next cycle

Caption: The core deprotection-coupling cycle of Fmoc-SPPS.

Procedure:

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2 times) to remove all traces of piperidine.

  • Amino Acid Coupling (The Critical Step):

    • Standard Amino Acids:

      • In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HBTU in DMF.

      • Add 8 eq of DIPEA to activate the solution (observe color change).

      • Immediately add the activated amino acid solution to the deprotected resin.

      • Agitate for 45-60 minutes.

    • Incorporating Fmoc-(R)-2-Amino-3-(perfluorophenyl)propanoic acid:

      • Rationale: The perfluorophenyl group is sterically bulky and strongly electron-withdrawing, which can hinder the coupling reaction. To ensure complete incorporation, a more potent coupling reagent and potentially longer reaction times are necessary.[1]

      • Optimized Protocol:

        • In a separate vial, dissolve 4 eq of Fmoc-(R)-2-Amino-3-(perfluorophenyl)propanoic acid and 3.9 eq of HATU in DMF.

        • Add 8 eq of DIPEA or collidine.

        • Add the activated solution to the resin.

        • Agitate for 2-4 hours .

        • Validation: Perform a Kaiser test. If the test is positive (beads are blue), it indicates incomplete coupling. In this case, drain the vessel and repeat the coupling step with a fresh solution ("double coupling").

  • Iteration:

    • After successful coupling (Kaiser test negative), wash the resin thoroughly with DMF (3-5 times).

    • Return to Step 2 (Fmoc Deprotection) for the next amino acid in the sequence.

Final Cleavage and Purification
  • Final Deprotection: After the final amino acid is coupled, perform one last Fmoc deprotection (Step 2).

  • Resin Washing & Drying: Wash the resin extensively with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate.

    • Slowly add the filtrate dropwise into a centrifuge tube containing a large volume of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Isolation & Purification:

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative Reverse-Phase HPLC (RP-HPLC).

  • Verification:

    • Analyze the purified fractions by LC-MS or MALDI-TOF to confirm the correct mass and assess purity.

    • Lyophilize the pure fractions to obtain a fluffy white powder.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Low Coupling Yield for Fluorinated Residue Steric hindrance and electron-withdrawing effects of the C₆F₅ group slowing reaction kinetics.1. Use a stronger coupling reagent like HATU.[7] 2. Perform a "double coupling" for this specific residue. 3. Increase the coupling reaction time to 2-4 hours.
Peptide Truncation Incomplete Fmoc deprotection or incomplete coupling at any step.1. Ensure fresh 20% piperidine solution is used. 2. Always perform a Kaiser test after coupling difficult residues. 3. Consider a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines.
Low Final Yield Loss of peptide chains from the resin, especially with acid-sensitive linkers.1. Use DIPEA instead of the stronger base DBU for Fmoc removal if linker stability is a concern. 2. Ensure all transfers are quantitative.

Conclusion

The incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid is a proven and effective strategy for enhancing the therapeutic potential of peptides. While its unique electronic and steric properties necessitate adjustments to standard SPPS protocols, these modifications are straightforward and reliable. By employing potent coupling reagents like HATU, extending reaction times, and verifying reaction completion, researchers can successfully synthesize these valuable modified peptides. The resulting molecules are well-equipped for advanced applications, offering improved metabolic stability and providing a powerful spectroscopic handle for detailed structural and functional studies.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from MySkinRecipes. URL: [Link]

  • Fields, G.B. (Ed.). (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. URL: [Link]

  • Mutter, M., & Nefzi, A. (2018). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy. URL: [Link]

  • Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis of AC3 and CA3. Retrieved from Cedarville University Digital Commons. URL: [Link]

  • Chen, P., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals. URL: [Link]

  • Thompson, S., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. URL: [Link]

  • Kumar, K., & Conticello, V. P. (2015). Fluorinated peptide biomaterials. Peptide Science. URL: [Link]

  • Haskel, A., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. URL: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. URL: [Link]

  • Zhao, C., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. URL: [Link]

  • Albericio, F., et al. (2001). Methods and protocols of modern solid phase peptide synthesis. Methods in Enzymology. URL: [Link]

  • Went, H. M., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem Compound Database. URL: [Link]

  • Zhang, W., et al. (2022). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. URL: [Link]

  • Yamamoto, T., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Letters. URL: [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. URL: [Link]

  • Basak, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. URL: [Link]

  • Vaidyanathan, G., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid (NMeFAMP). Journal of Medicinal Chemistry. URL: [Link]

  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. URL: [Link]

  • Muttenthaler, M., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules. URL: [Link]

  • Li, H., et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry. URL: [Link]

  • O'Hagan, D., et al. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. URL: [Link]

  • Lazzaro, A., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mBio. URL: [Link]

  • Trant, J. (2021). 2021 11 17 Peptide solution phase synthesis. YouTube. URL: [Link]

  • Kumar, A., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. URL: [Link]

  • ResearchGate. (2016). Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin. URL: [Link]

  • Marsh, E. N. G. (n.d.). Fluorinated Peptides. Google Sites.
  • acr92651. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. URL: [Link]

  • Chen, P., & Montclare, J. K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals. URL: [Link]

Sources

Application Note: Site-Specific Protein Functionalization via (R)-Pentafluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific stereochemical and functional requirements of using (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as (R)-Pentafluorophenylalanine or (R)-PfF).

Editorial Note: Unlike standard L-amino acids, the (R)-enantiomer cannot be efficiently incorporated via standard ribosomal expression (genetic encoding) without extensive translational machinery engineering. Therefore, this protocol prioritizes Solid Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL) as the authoritative methods for incorporating this residue into functional proteins.


 Bioconjugation
Target Molecule:  (R)-2-Amino-3-(perfluorophenyl)propanoic acid [(R)-PfF]

Introduction & Principle

The incorporation of fluorinated amino acids into proteins serves two primary high-value functions in modern chemical biology: 19F-NMR structural probing and site-specific bioconjugation . While the L-isomer is commonly used for genetic encoding, the (R)-isomer offers unique advantages in creating proteolysis-resistant peptide domains and stabilizing specific secondary structures (e.g.,


-turns) in peptidomimetics.
The "Privileged" Electronic Scaffold

The pentafluorophenyl ring is highly electron-deficient. This creates a specific reactivity profile:

  • 19F NMR Probe: The five fluorine atoms are chemically equivalent (or distinct depending on rotation) and highly sensitive to the local dielectric environment, providing a background-free NMR signal.

  • 
     Electrophile:  The electron-withdrawing fluorine atoms activate the ring for Nucleophilic Aromatic Substitution (
    
    
    
    ), specifically at the para position, allowing site-specific reaction with thiolates (Cysteine) under mild conditions.

Mechanistic Workflow

The utilization of (R)-PfF involves a two-stage process: Chemical Installation (Synthesis) and Functional Utilization (Labeling/Probing).

Mechanism: Nucleophilic Aromatic Substitution ( )

When used as a conjugation handle, the (R)-PfF residue reacts with thiols. The high electron affinity of the perfluoro-ring lowers the energy barrier for the nucleophilic attack of a thiolate anion (RS⁻) at the para-carbon, displacing a fluoride ion.

SNAr_Mechanism Reactant (R)-PfF Residue (Electron Deficient) Complex Meisenheimer Complex Reactant->Complex + Nucleophile Nucleophile Thiolate Nucleophile (Cys-SH / Label-SH) Nucleophile->Complex Product S-Arylated Protein (Stable Thioether) Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

Figure 1: Mechanism of thiol-mediated


 reaction at the para-position of the pentafluorophenyl ring.

Protocol A: Chemical Incorporation via SPPS

Since biological machinery (ribosomes) discriminates against (R)-amino acids, Fmoc-Solid Phase Peptide Synthesis (SPPS) is the required method.

Reagents Required[1][2][3][4][5][6]
  • Fmoc-(R)-PfF-OH: (R)-N-Fmoc-pentafluorophenylalanine.

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Reagents: HATU (preferred for sterically demanding fluorinated residues) and DIEA (Base).

  • Solvent: DMF (anhydrous).

Step-by-Step Synthesis
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling of (R)-PfF:

    • Note: The electron-withdrawing nature of the ring reduces the nucleophilicity of the amino group during the next cycle, but the coupling of this residue is standard.

    • Mix: 4.0 eq Fmoc-(R)-PfF-OH + 3.9 eq HATU + 8.0 eq DIEA in DMF.

    • Incubate: Add to resin and shake for 45–60 minutes at Room Temperature.

    • QC: Perform Kaiser test. If not blue (negative), coupling is complete.

  • Elongation:

    • Continue standard Fmoc synthesis for the remainder of the peptide.

  • Cleavage:

    • Reagent K equivalent: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

    • Incubate 2–3 hours. Precipitate in cold diethyl ether.

Critical Technical Insight: (R)-amino acids induce a "kink" in the peptide backbone relative to an all-L helix. If synthesizing a long peptide (>30 AA), consider using Pseudoproline dipeptides at intervals to prevent aggregation on-resin.

Protocol B: Functional Labeling (Conjugation)

Once the protein/peptide containing (R)-PfF is purified, it can be labeled with thiol-containing probes (fluorophores, biotin, or drugs).

Reaction Conditions Table
ParameterConditionRationale
Buffer 50 mM Tris or PhosphateMaintains pH stability; Tris is compatible.
pH 7.8 – 8.5Higher pH favors the thiolate anion (

), the active nucleophile.
Solvent Aqueous + 10-20% DMF/DMSOEnsures solubility of the hydrophobic perfluoro-ring.
Reducing Agent TCEP (1–5 mM)Essential to keep thiols reduced (prevents disulfide formation).
Temperature 25°C - 37°CReaction is slower than maleimide; mild heat accelerates

.
Time 2 – 6 HoursReaction kinetics depend on steric access to the ring.
Labeling Workflow
  • Preparation: Dissolve the (R)-PfF peptide (100

    
    M) in Buffer (pH 8.0).
    
  • Reduction: Add TCEP (2 mM final) and incubate for 15 mins to reduce any disulfides.

  • Reaction: Add the Thiol-Tag (e.g., HS-Biotin or HS-PEG-Fluorophore) at 5–10 molar excess.

    • Note: If using the "Pi-Clamp" effect (where local sequence environment accelerates reactivity), lower equivalents can be used. For isolated (R)-PfF, higher equivalents drive the reaction.

  • Quenching: Acidify with 0.1% TFA or add excess free thiol (e.g.,

    
    -mercaptoethanol) to scavenge unreacted label.
    
  • Purification: Desalt via PD-10 column or Dialysis to remove excess small molecule label.

Protocol C: 19F NMR Characterization

If using (R)-PfF as a structural probe, no chemical labeling is required. The residue itself is the reporter.

  • Sample Prep: Dissolve peptide in NMR buffer (typically Phosphate pH 6.5–7.5) with 10% D2O.[1]

  • Concentration: Requires 50–200

    
    M protein concentration due to the high sensitivity of 19F.
    
  • Acquisition:

    • Reference: Trifluoroacetic acid (TFA) capillary or internal standard (e.g., 5-fluorotryptophan).

    • Experiment: 1D 19F NMR (proton decoupled).

    • Observation: Look for chemical shift anisotropy. The (R)-isomer will often show distinct shifts compared to L-analogs if the environment is chiral (e.g., inside a protein pocket).

Quality Control & Validation

LC-MS Validation

The substitution of a Fluorine for a Hydrogen or the reaction with a thiol produces distinct mass shifts.

  • (R)-PfF Incorporation: Mass = Phe + 90 Da (5 H replaced by 5 F).

  • 
     Product:  Mass = (Peptide) + (Thiol-Label) - 20 Da (Loss of HF).
    
    • Note: The leaving group is Fluoride (F-), and the proton comes from the thiol (-SH), resulting in a net loss of HF (20 Da) from the sum of the reactants.

Workflow_Overview cluster_0 Synthesis Phase cluster_1 Application Phase Step1 SPPS with Fmoc-(R)-PfF-OH Step2 Cleavage & Purification (HPLC) Step1->Step2 Decision Intended Use? Step2->Decision PathA 19F NMR Probe (Structural Analysis) Decision->PathA Passive PathB Bioconjugation (Thiol Labeling) Decision->PathB Active Validation Validation PathB->Validation LC-MS (Check -20 Da shift)

Figure 2: Operational workflow for synthesis and application of (R)-PfF labeled proteins.

Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the F5 ring.Double couple (2 x 45 min) or switch to HOAt/HATU at 50°C.
No Conjugation Reaction pH too low (Thiol not ionized).Adjust pH to 8.0–8.5. Ensure TCEP is present.
Precipitation Hydrophobicity of F5 ring.Add 20% TFE (Trifluoroethanol) or DMSO to the reaction buffer.
Multiple Peaks in NMR Slow conformational exchange.The (R)-isomer may induce multiple stable conformers. Run variable temp (VT) NMR.

References

  • Pentelute, B. L., et al. (2016). "A π-clamp-mediated cysteine conjugation." Nature Chemistry. (Describes the fundamental chemistry of perfluoroaryl-cysteine interactions).

  • Prosser, R. S., et al. (2010). "Fluorine labeling of proteins for NMR studies." Journal of Biomolecular NMR. (Review of 19F NMR applications).

  • Spokoyny, A. M., et al. (2013).[2] "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society.[3][4]

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science. (Foundational text for synthesizing proteins with non-canonical residues like (R)-PfF).

Sources

purification of peptides containing (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Peptides Containing (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

Executive Summary

The incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (F5-Phe) into peptide sequences introduces unique physicochemical properties, primarily driven by the "Fluorine Effect." While fluorination enhances metabolic stability and membrane permeability, it creates significant purification challenges, including extreme hydrophobicity, retention time shifts, and a high propensity for supramolecular aggregation.

This guide details a field-proven protocol utilizing Fluoro-Phenyl (PFP) stationary phases and chaotropic solubilization strategies . Unlike standard C18 workflows, this approach leverages fluorine-fluorine and


-

interactions to achieve orthogonal selectivity, ensuring the isolation of the target (R)-enantiomer from diastereomeric impurities and deletion sequences.

Physicochemical Context & Challenges

The Aggregation Trap

Fluorine is lipophilic but not strictly "hydrophobic" in the traditional sense; it is often solvophobic, meaning it dislikes interacting with both water and standard organic solvents. This drives F5-Phe containing peptides to self-assemble into stable


-sheets or amyloid-like fibrils to minimize solvent exposure.
  • Consequence: On standard HPLC, this manifests as broad, tailing peaks, ghost peaks from carryover, or complete loss of sample into the column frit.

The Stereochemical Imperative

The target peptide contains the (R)-enantiomer (D-configuration). During Solid Phase Peptide Synthesis (SPPS), racemization can occur, leading to the formation of the (S)-epimer (L-configuration).

  • Consequence: Standard C18 columns often fail to resolve these diastereomers due to identical hydrophobicity. PFP phases, however, can discriminate based on the rigid directional dipole of the C-F bonds.

Pre-Purification Strategy: Solubilization

Critical Rule: Never attempt to dissolve F5-Phe peptides directly in the mobile phase (Water/Acetonitrile). This promotes immediate aggregation.

The "Disaggregation" Protocol:

  • Primary Solubilization: Dissolve the crude lyophilized peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Mechanism:[1][2] HFIP is a potent hydrogen-bond donor that disrupts inter-peptide

      
      -sheets.
      
  • Co-Solvent Addition: Dilute the HFIP solution with Dimethyl Sulfoxide (DMSO) in a 1:1 ratio.

  • Mobile Phase Dilution: Slowly add Mobile Phase A (0.1% TFA in Water) to the mixture until the final composition is ~10-20% organic solvent.

    • Observation: If cloudiness (precipitation) occurs, stop. Add more DMSO.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Inject only the supernatant.

Chromatographic Strategy: Stationary Phase Selection

While C18 is the workhorse of peptide purification, it relies solely on hydrophobic interaction. For F5-Phe peptides, we utilize Pentafluorophenyl (PFP) Core-Shell phases.

FeatureC18 Stationary PhasePFP (F5) Stationary Phase
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
Fluorine Recognition LowHigh (Fluorine-Fluorine interactions)
Isomer Separation Poor (often co-elutes diastereomers)Excellent (resolves (R) vs (S) variants)
Peak Shape Broad (slow mass transfer)Sharp (rigid surface reduces drag)

Detailed Experimental Protocol

Workflow Visualization

PeptidePurification Start Crude F5-Phe Peptide Solubilization Dissolve: HFIP -> DMSO -> Buffer A (Disrupt Aggregates) Start->Solubilization Check Solution Clear? Solubilization->Check Check->Solubilization No (Add more HFIP/DMSO) Centrifuge Centrifuge 10k x g Filter 0.2 µm Check->Centrifuge Yes ColumnSelect Stationary Phase Selection Centrifuge->ColumnSelect C18 C18 Column (General Impurity Removal) ColumnSelect->C18 Standard Deletions PFP PFP (F5) Column (Diastereomer/Fluorine Specificity) ColumnSelect->PFP Chiral Purity / Difficult Sep Conditions Run Conditions: 60°C Column Temp Gradient: 0.5% B/min C18->Conditions PFP->Conditions Analysis Collect Fractions -> QC (MS + Analytical PFP) Conditions->Analysis

Caption: Decision matrix for the purification of fluorinated peptides, prioritizing solubility and orthogonal column selection.

Step-by-Step Methodology

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: Kinetex F5 or Ascentis Express F5 (Core-shell, 2.7 µm or 5 µm).

Instrument Parameters:

  • Temperature: Set column oven to 60°C .

    • Causality: Elevated temperature lowers mobile phase viscosity and increases the kinetic energy of the peptide, disrupting intermolecular hydrogen bonds that cause peak broadening.

  • Flow Rate: Optimized for column diameter (e.g., 20 mL/min for 21.2mm ID).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic ring).

Gradient Programming: F5-Phe peptides are more retentive than their non-fluorinated counterparts.

  • Equilibration: 5% B for 5 minutes.

  • Loading: Inject sample.

  • Gradient: Linear ramp from 20% B to 60% B over 40 minutes (Slope: 1% B/min).

    • Note: If separation is poor, flatten the gradient to 0.25% B/min around the elution point of the main peak.

Post-Run Handling:

  • Immediately analyze fractions.

  • Lyophilize pure fractions quickly. Do not leave F5-Phe peptides in solution for extended periods (days) as they may slowly re-aggregate or precipitate.

Quality Control & Self-Validation

To ensure the protocol is self-validating, you must confirm identity and stereochemical purity.

  • Identity (MS): Use ESI-MS.[3] Note that F5-Phe adds mass +90 Da compared to Phe (H=1, F=19; 195 - 15 = 90).

  • Chiral Purity (The "PFP Check"):

    • Re-inject the purified fraction onto an analytical PFP column (not C18).

    • Run an isocratic hold at the elution percentage.

    • Validation Criteria: A single symmetrical peak confirms the removal of the (S)-diastereomer. If a "shoulder" or split peak appears, the (S)-isomer is present (PFP is sensitive enough to separate these).

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Narita, M., et al. (1988).[4] The Solubility of Peptide Intermediates in Organic Solvents.[4][5][6] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan.[4] Retrieved from [Link]

  • Needham, S.R., et al. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: (R)-2-Amino-3-(perfluorophenyl)propanoic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (D-Pentafluorophenylalanine, or D-F


-Phe) is a dual-function molecular tool that combines the bio-orthogonal sensitivity of 

F NMR spectroscopy
with the unique structural properties of inverted quadrupole moments . Unlike its L-isomer, which is commonly used in protein engineering, the (R)-isomer serves as a critical probe for D-peptide therapeutics, retro-inverso peptidomimetics, and stereospecific binding validation. This guide details the methodology for utilizing D-F

-Phe to enhance proteolytic stability, enforce specific

-

stacking interactions, and report local electrostatic environments with high fidelity.

Part 1: The Mechanism of Action

The "Fluoro-Velcro" Effect (Quadrupole Inversion)

The core utility of D-F


-Phe lies in the electronic distribution of its aromatic ring. Standard phenylalanine (Phe) has an electron-rich 

-face (negative quadrupole). The five fluorine atoms in D-F

-Phe withdraw electron density, creating an electron-deficient

-face (positive quadrupole).
  • Result: While Phe-Phe interactions prefer an edge-to-face geometry (T-shaped) to minimize repulsion, Phe-F

    
    Phe pairs form a robust face-to-face  stack. This interaction is energetically favorable (
    
    
    
    to
    
    
    kcal/mol) and orthogonal to natural aromatic pairings.
F NMR Reporter Physics
  • Sensitivity: The

    
    F nucleus (
    
    
    
    ) has 83% of the sensitivity of
    
    
    H but virtually no background signal in biological systems.
  • Chemical Shift Anisotropy (CSA): The five fluorine atoms (ortho, meta, para) cover a wide chemical shift range. The para-fluorine is particularly sensitive to solvent exposure and local van der Waals packing, making it an excellent reporter for conformational changes.

Part 2: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate D-F


-Phe into a peptide sequence without racemization or aggregation.

Materials:

  • Fmoc-D-F

    
    -Phe-OH (CAS: 198545-85-6)
    
  • Resin: Rink Amide or Wang (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation)

  • Coupling Reagents: HATU/HOAt or DIC/Oxyma

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     min). Wash 
    
    
    
    DMF.[1]
  • Activation:

    • Mix Fmoc-D-F

      
      -Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
      
    • Note: D-F

      
      -Phe is hydrophobic. Ensure complete dissolution; sonicate if necessary.
      
  • Coupling: Shake for 60–90 min at room temperature.

    • QC Step: Perform Kaiser test. If not blue, recouple using DIC/HOAt to ensure completion.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 10 min (Critical to prevent deletion sequences).

  • Cleavage: TFA/TIPS/H

    
    O (95:2.5:2.5) for 2-3 hours.
    
  • Purification: Reverse-phase HPLC (C18 column).

    • Gradient: D-F

      
      -Phe increases retention time significantly. Use a shallower gradient (e.g., 20–80% B over 40 min) to separate fluorinated product from non-fluorinated impurities.
      

SPPS_Workflow Start Resin Preparation (Low Loading) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-D-F5-Phe + HATU) Deprotect->Activate Couple Coupling Reaction (60-90 min) Activate->Couple QC Kaiser Test Couple->QC QC->Activate Fail (Recouple) Cleave TFA Cleavage & HPLC QC->Cleave Pass

Figure 1: Optimized SPPS workflow for hydrophobic fluorinated amino acids.

Protocol B: F NMR Data Acquisition

Objective: Detect ligand binding or conformational state using the D-F


-Phe probe.

Sample Preparation:

  • Concentration: 50–500

    
    M peptide in buffer (e.g., 50 mM Phosphate, pH 7.4).
    
  • Reference: Add 10

    
    M Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl
    
    
    
    ) as an internal standard (set to -76.5 ppm or 0 ppm respectively).
  • Solvent: 10% D

    
    O for lock.
    

Instrument Parameters (Typical for 400-600 MHz):

  • Pulse Sequence: zg (standard 1D) or zf (fluorine with proton decoupling).

  • Spectral Width: 200 ppm (centered around -162 ppm).

  • Relaxation Delay (D1): 1.0–3.0 s (Fluorine T1s can be long; measure T1 if quantification is needed).

  • Scans: 128–1024 (depending on concentration).

Data Interpretation: The D-F


-Phe ring typically shows three sets of signals:
  • Ortho-F (2,6):

    
     ppm (Broad, often exchange broadened).
    
  • Para-F (4):

    
     ppm (Sharpest triplet/multiplet, best reporter).
    
  • Meta-F (3,5):

    
     ppm.
    

Shift Logic: A downfield shift (deshielding) of the para-F signal usually indicates burial into a hydrophobic pocket or engagement in


-

stacking.
Protocol C: Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by the (R)-enantiomer.

  • Substrate Prep: Dissolve Peptide-A (L-Phe control) and Peptide-B (D-F

    
    -Phe analog) at 200 
    
    
    
    M in PBS.
  • Enzyme Addition: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100).

  • Incubation: 37°C.

  • Sampling: Aliquot at 0, 1, 4, 8, and 24 hours. Quench with 1% TFA.

  • Analysis: HPLC or LC-MS. Calculate % remaining.

Expected Results: | Peptide Variant | T


 (Chymotrypsin) | Mechanism of Resistance |
| :--- | :--- | :--- |
| L-Phe (Control)  | ~30 min | Native substrate recognition. |
| L-F

-Phe
| ~2–4 hours | Steric/Electronic mismatch. | | D-F

-Phe
| > 24 hours | Stereochemical + Electronic invisibility. |

Part 3: Structural Visualization

The following diagram illustrates the "Quadrupole Stacking" concept utilized in molecular recognition assays.

Quadrupole_Interaction cluster_legend Interaction Logic Phe Electron-Rich Ring (Phe/Tyr/Trp) (- Quadrupole) Interaction Face-to-Face Stacking High Affinity Binding Phe->Interaction Donates e- density F5Phe Electron-Poor Ring (D-F5-Phe) (+ Quadrupole) F5Phe->Interaction Accepts e- density desc Unlike Phe-Phe (T-shape), Phe-F5Phe forms tight parallel stacks.

Figure 2: Schematic of the electrostatic complementarity driving specific binding between natural aromatic residues and the D-F5-Phe probe.

References

  • Zheng, H., & Gao, J. (2010).[2] Highly Specific Heterodimerization Mediated by Quadrupole Interactions.[2] Angewandte Chemie International Edition, 49(46), 8635–8639.[2] [Link]

  • Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.[3] Protein Science, 9(12), 2573–2576. [Link]

  • Peterson, R. (2020).[4][5] Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide stability and self-assembly. Chemistry – A European Journal, 18(5), 1420–1427. [Link]

Sources

cell permeability assays for peptides with (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Application Note: Permeability Profiling of Peptides Containing (R)-2-Amino-3-(perfluorophenyl)propanoic acid ( -Phe)

Executive Summary & Scientific Rationale

The incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (D-Pentafluorophenylalanine, or D-

  • The "Fluorous Effect" & Quadrupole Inversion: Unlike the electron-rich face of a standard Phenylalanine ring, the perfluorinated ring of

    
    -Phe exhibits an inverted quadrupole moment (electron-deficient center, electron-rich rim). This facilitates unique 
    
    
    -
    
    
    stacking interactions and increases lipophilicity (LogP) without significant steric deviation, lowering the desolvation energy barrier required for membrane insertion.
  • Proteolytic Resistance: The (R)-configuration (D-enantiomer) renders the peptide backbone resistant to naturally occurring proteases. While beneficial for half-life, this stability requires rigorous in vitro permeability assays to distinguish between membrane transport and metabolic stability .

This guide outlines a tiered screening strategy: PAMPA for passive diffusion, CAPA for cytosolic entry (intracellular targets), and Caco-2 for oral absorption prediction.

Strategic Workflow

The following flowchart illustrates the decision matrix for characterizing

Workflowcluster_cellsCellular ProfilingStartSynthesis: Peptide + (R)-F5-PhePhysChemStep 1: PhysChem(LogD & Solubility)Start->PhysChemPAMPAStep 2: PAMPA(Passive Diffusion)PhysChem->PAMPA If Soluble > 10µMCellBasedStep 3: Cell-Based AssaysPAMPA->CellBased If Pe > 10^-6 cm/sCAPACAPA Assay(Cytosolic Entry)CellBased->CAPA Intracellular TargetCaco2Caco-2(Oral/Efflux)CellBased->Caco2 Oral Delivery

Figure 1: Integrated workflow for fluorinated peptide characterization. Note the divergence based on therapeutic intent (Intracellular vs. Oral).

Protocol 1: High-Throughput PAMPA (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary screen. Because

Non-Specific Binding (NSB)
Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE (Teflon) plate (minimizes NSB).

  • Membrane Solution: 1% (w/v) Lecithin in Dodecane.[1]

  • System Solution: PBS (pH 7.[1]4) + 0.5% BSA (BSA acts as a "sink" in the acceptor well to mimic serum albumin binding).

Step-by-Step Methodology
  • Membrane Preparation:

    • Carefully pipette 5 µL of the Lecithin/Dodecane solution onto the filter of the donor plate.

    • Critical: Allow to stabilize for 5 minutes. The fluorinated side chains of the peptide may interact differently with the lipid interface; ensure the filter is uniformly translucent.

  • Donor Loading:

    • Prepare peptide stock at 10 µM in PBS (pH 7.4). Ensure DMSO concentration is <1%.

    • Add 150 µL of donor solution to the donor plate (top).

  • Acceptor Loading:

    • Add 300 µL of System Solution (PBS + BSA) to the acceptor plate (bottom).

  • Sandwich Assembly & Incubation:

    • Place the donor plate on top of the acceptor plate.

    • Incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Harvest & Analysis:

    • Separate plates.

    • Transfer aliquots from Donor (

      
      ) and Acceptor (
      
      
      ) wells to HPLC vials.
    • Equilibrium Standard: prepare a sample representing 100% transmission (

      
      ).
      
Data Calculation

Calculate Effective Permeability (


Validation Check: Mass Balance (Recovery) must be calculated to rule out plastic binding.

Protocol 2: Chloroalkane Penetration Assay (CAPA)

For peptides targeting intracellular proteins, measuring "permeability" is insufficient; you must measure cytosolic entry . Peptides often get trapped in endosomes. The CAPA assay (Pulse-Chase) is the gold standard for distinguishing trapped vs. cytosolic peptides.

Mechanism: The peptide is tagged with a Chloroalkane (CA) motif.[2][3] If it enters the cytosol, it covalently binds to the HaloTag protein expressed by the cell.[2] A subsequent fluorescent "chase" ligand dyes any unbound HaloTag. Therefore, Low Fluorescence = High Penetration .

CAPA_MechanismStep1Step 1: PULSEAdd CA-Tagged Peptide(4 hours)DecisionEntersCytosol?Step1->DecisionBindPeptide binds HaloTag(Irreversible)Decision->BindYesNoBindPeptide trappedin EndosomeDecision->NoBindNoStep2Step 2: WASHRemove extracellular peptideBind->Step2NoBind->Step2Step3Step 3: CHASEAdd Fluorescent CA-LigandStep2->Step3Result1Result A:Tag is BlockedNO FLUORESCENCE(High Permeability)Step3->Result1Path A (Bound)Result2Result B:Tag is FreeHIGH FLUORESCENCE(Low Permeability)Step3->Result2Path B (Unbound)

Figure 2: Logic flow of the CAPA Pulse-Chase assay. Signal is inversely proportional to permeability.

Methodology
  • Cell Line: HeLa-HaloTag (stably expressing HaloTag in cytosol).

  • Peptide Modification: Synthesize your (R)-

    
    -Phe peptide with a C-terminal Chloroalkane tag (commercially available linkers).
    
  • Pulse (Treatment):

    • Seed 20,000 cells/well in a 96-well plate.

    • Treat with serial dilutions of CA-Peptide (0, 1, 5, 10, 20 µM) for 4 hours at 37°C.

    • Control: Include a "No Pulse" well (Max Fluorescence) and a known permeable CP-peptide (Min Fluorescence).

  • Wash:

    • Wash 3x with HBSS to remove surface-bound peptide.

  • Chase (Detection):

    • Add 5 µM HaloTag-TMR (Tetramethylrhodamine) ligand. Incubate 15 mins.

    • Wash 3x to remove excess dye.

  • Readout:

    • Measure Fluorescence (Ex 544nm / Em 590nm) on a plate reader or Flow Cytometer.

  • Calculation:

    • Normalize data to the "No Pulse" control.

    • Plot Dose-Response curve. The

      
       is the concentration required to block 50% of the HaloTag sites.
      

Protocol 3: Caco-2 Bidirectional Transport

Required if the peptide is intended for oral delivery. The (R)-configuration provides stability against brush-border peptidases, making this assay feasible without heavy degradation.

Key Modifications for Fluorinated Peptides
  • Efflux Assessment: Fluorinated peptides are often P-gp substrates. You must run the assay Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).[4]

  • Adsorption Control: Due to high lipophilicity, add 0.5% BSA to the receiver compartment in both directions to maintain sink conditions and prevent plastic binding.

Data Presentation Table

Summarize your findings in the following format:

Peptide IDLogD (7.4)PAMPA

(

cm/s)
CAPA

(µM)
Caco-2 Efflux Ratio (B-A / A-B)
Control -1.20.5>501.0

-Phe Analog
2.48.24.53.2 (Efflux Liability)

Analytical Considerations (LC-MS/MS)

Quantifying peptides with (R)-2-Amino-3-(perfluorophenyl)propanoic acid requires specific mass spectrometry parameters.

  • Column: Use a PFP (Pentafluorophenyl) stationary phase column (e.g., Kinetex PFP) rather than standard C18.

    • Reasoning: The PFP phase interacts via

      
      -
      
      
      stacking with the fluorinated ring of your peptide, providing superior peak shape and separation from non-fluorinated impurities.
  • Mass Shift: Note that replacing 5 Hydrogens with 5 Fluorines adds exactly 89.97 Da to the monoisotopic mass of the phenylalanine residue (

    
    ).
    
  • Ionization: Fluorine is electron-withdrawing. Expect slightly reduced ionization efficiency in ESI+ mode compared to the non-fluorinated parent. Adjust cone voltage accordingly.

References

  • Peraro, L., et al. (2018). "Cell Penetration Profiling Using the Chloroalkane Penetration Assay."[5] Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2023). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[6] Angewandte Chemie International Edition. [Link]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets." Methods in Enzymology. [Link]

  • Pion Inc. "PAMPA - Parallel Artificial Membrane Permeability Assay Methodology." Pion Inc.[7] Technology Overview. [Link]

¹⁹F NMR spectroscopy of (R)-2-Amino-3-(perfluorophenyl)propanoic acid labeled proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a premier tool for monitoring protein dynamics and ligand interactions in solution.[1][2][3][4][5][6][7] Among the various labeling strategies, the incorporation of 2-Amino-3-(perfluorophenyl)propanoic acid (Pentafluorophenylalanine, or F₅-Phe) represents a specialized approach. Unlike single-fluorine labels (e.g., 4-F-Phe), the perfluorinated ring creates a unique electronic environment—inverting the quadrupole moment of the aromatic ring—which can be exploited to probe specific


-

stacking interactions and hydrophobic pockets that are otherwise "silent" to standard nuclei.

This guide details the end-to-end workflow for generating F₅-Phe labeled proteins and analyzing them via NMR. It addresses the specific challenges of the bulky perfluorinated group and provides validated protocols for recombinant expression and data acquisition.

Critical Technical Distinction: Chirality & Nomenclature

Author's Note on Stereochemistry: The topic specifies (R) -2-Amino-3-(perfluorophenyl)propanoic acid.

  • Standard Biology (L-Isomer): Ribosomal protein synthesis utilizes L-amino acids (S-configuration for Phenylalanine derivatives). If your goal is to express labeled proteins in E. coli or eukaryotic cells, you must use the L-enantiomer (S-configuration).

  • Chemical Synthesis (D-Isomer): The (R)-enantiomer corresponds to a D-amino acid . Bacterial ribosomes will not incorporate D-amino acids into proteins during standard translation. If your application strictly requires the (R)-enantiomer (e.g., for mirror-image phage display or D-peptide therapeutics), you must utilize Solid Phase Peptide Synthesis (SPPS) rather than recombinant expression.

This guide focuses on the Recombinant (L-isomer) workflow, as it is the industry standard for "labeled proteins" in drug development, but the NMR acquisition parameters apply equally to both enantiomers.

The Science of F₅-Phe Labeling

Why F₅-Phe?

While 4-trifluoromethyl-phenylalanine (tfm-Phe) provides a sharp singlet, F₅-Phe offers distinct biophysical advantages:

  • Electronic Inversion: The high electronegativity of five fluorine atoms reverses the quadrupole moment of the phenyl ring (positive potential in the center), promoting face-to-face stacking with electron-rich aromatic rings (e.g., Trp, Tyr, or drug scaffolds).

  • Sensitivity: The five fluorine atoms provide a complex spin system but a massive electron density change, making the residue highly sensitive to local dielectric changes upon ligand binding.

Incorporation Strategy: Auxotrophic Replacement

The most robust method for global labeling is "Specific Pressure Incorporation" using an E. coli phenylalanine auxotroph.

Mechanism:

  • Grow cells in minimal media with natural Phenylalanine (Phe) to support biomass.

  • Induce expression while simultaneously shifting to media containing F₅-Phe and no natural Phe.

  • The endogenous Phenylalanyl-tRNA synthetase (PheRS) has sufficient promiscuity (or can be mutated, e.g., A294G mutation) to charge tRNA^Phe with F₅-Phe.

Experimental Workflow Diagram

The following diagram outlines the critical path from strain selection to NMR data analysis.

F5Phe_Workflow Strain Strain Selection (Phe Auxotroph: KA12 or B834) Growth Biomass Growth (M9 + Natural Phe) Strain->Growth Shift Media Shift (Wash -> M9 + F5-Phe + Inducer) Growth->Shift OD600 ~ 0.8 Express Protein Expression (4-16 hours) Shift->Express Purify Purification (Ni-NTA / SEC) Express->Purify QC QC: Mass Spec & 1H-15N HSQC (Verify Folding & Incorporation) Purify->QC QC->Growth Fail (Optimize) NMR 19F NMR Acquisition (1D, T2-Filter, CSP) QC->NMR Pass

Figure 1: Critical path for generating F₅-Phe labeled proteins. Note the mandatory QC step to ensure the bulky fluorine atoms have not unfolded the protein.

Detailed Protocol: Recombinant Incorporation

Materials
  • Strain: E. coli phenylalanine auxotroph (e.g., strain KA12 or B834(DE3)).

  • Label: L-Pentafluorophenylalanine (commercial sources often list as H-Phe(F5)-OH).

  • Base Media: M9 Minimal Media salts.

Step-by-Step Methodology
  • Starter Culture: Inoculate 10 mL LB media (with antibiotic) from a glycerol stock of the auxotroph containing your plasmid. Grow overnight at 37°C.

  • Biomass Generation: Dilute overnight culture 1:100 into 1L of M9 minimal media supplemented with glucose (0.4%), vitamins, antibiotics, and 50 mg/L natural L-Phenylalanine .

    • Reasoning: The auxotroph cannot grow without Phe. We supply just enough to reach induction density.

  • The Shift (Critical Step): Grow at 37°C until OD₆₀₀ reaches 0.7–0.8.

    • Centrifuge cells (4000 rpm, 15 min).

    • Wash: Resuspend pellet in 500 mL sterile M9 salts (no amino acids) to remove residual natural Phe. Centrifuge again.

    • Resuspension: Resuspend pellet in 1L of fresh M9 media containing 60 mg/L F₅-Phe (no natural Phe).

  • Recovery & Induction: Incubate at 37°C for 30 minutes to deplete intracellular natural Phe stores and allow uptake of F₅-Phe.

  • Induction: Add IPTG (typically 1 mM) and reduce temperature to 20–25°C. Express for 12–16 hours.

    • Expert Tip: Lower temperatures help protein folding, which is crucial because F₅-Phe is bulkier and more hydrophobic than natural Phe.

  • Purification: Proceed with standard Ni-NTA or affinity purification. Avoid heating the sample.

Quality Control (Self-Validating System)

Before ¹⁹F NMR, you must validate incorporation:

  • Intact Protein Mass Spectrometry (LC-MS):

    • Calculate theoretical mass shift.

    • 
      Mass per residue = Mass(F₅-Phe) - Mass(Phe) = 
      
      
      
      Da.
    • Success Criteria: >90% of the population shows the mass shift corresponding to the number of Phe residues in the sequence.

  • ¹H-¹⁵N HSQC: Compare the fingerprint of the F₅-Phe protein vs. WT protein. If peaks are dispersed, the protein is folded. If peaks are clustered in the center, the bulky fluorines caused unfolding.

¹⁹F NMR Acquisition & Analysis

Sample Preparation[8][9]
  • Concentration: 50 µM to 200 µM protein.

  • Solvent: Buffer (pH 6.5–7.5), 10% D₂O (for lock).

  • Reference: Add 50 µM Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl₃) in a capillary insert as an external chemical shift reference (set to -76.55 ppm or 0 ppm respectively). Avoid internal interaction with the protein.

Acquisition Parameters
  • Probe: ¹⁹F-tuned probe (cryoprobe preferred for <50 µM).

  • Pulse Sequence: Standard 1D with proton decoupling (zgig or similar).

    • Note: F₅-Phe has a large Chemical Shift Anisotropy (CSA). At high fields (>600 MHz), line broadening may occur. 500-600 MHz is often the "sweet spot" for F₅-Phe.

  • Spectral Width: F₅-Phe aromatic fluorines typically resonate between -130 ppm and -170 ppm .

    • Ortho (F2,6): ~ -140 to -145 ppm

    • Para (F4): ~ -155 to -162 ppm (Often the sharpest/most diagnostic).

    • Meta (F3,5): ~ -160 to -166 ppm

Data Presentation: Chemical Shift Table
Fluorine PositionTypical Shift (ppm)*Multiplicity (Uncoupled)Notes
Ortho (2,6-F) -138 to -145Doublet/ComplexBroadest due to restricted rotation.
Para (4-F) -158 to -162Triplet/ComplexDiagnostic Peak. Usually sharpest.
Meta (3,5-F) -160 to -166Triplet/ComplexOften overlaps with Para.

*Referenced to CFCl₃ at 0 ppm.[8][9] Shifts vary by ±2 ppm based on local protein environment.

Application: Ligand Binding Screening ( Measurement)
  • Titration: Acquire 1D ¹⁹F spectra at increasing ligand concentrations (0, 0.5x, 1x, 2x, ... 10x).

  • Observation: Look for Chemical Shift Perturbation (CSP) of the Para-F signal.

  • Calculation: Plot

    
     (change in chemical shift) vs. [Ligand]. Fit to the standard binding isotherm equation:
    
    
    
    
    Where
    
    
    is ligand concentration and
    
    
    is protein concentration.

References

  • Pomerantz, W. C., et al. (2010). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Structural Analysis." ChemBioChem. Link

  • Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemistry. Link

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed 19F NMR: A Versatile Tool for Fragment-Based Drug Discovery."[7] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

challenges in synthesizing (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals synthesizing or utilizing (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine).

This guide prioritizes asymmetric synthesis via Phase Transfer Catalysis (PTC) as the primary route due to its scalability and stereochemical control, while addressing critical failure points like hydrodefluorination and racemization .

Core Directive & Molecule Profile

Target Molecule: (R)-2-Amino-3-(perfluorophenyl)propanoic acid Common Name: D-Pentafluorophenylalanine (D-F5-Phe) CAS Registry: 40332-58-9 (Generic/Racemic often cited; check specific enantiomer listings) Stereochemistry: The (R)-configuration corresponds to the D-isomer , widely used in peptide engineering to induce proteolytic stability and modulate hydrophobic interactions.

Why This Synthesis Fails

The electron-deficient pentafluorophenyl ring introduces unique reactivity challenges compared to standard phenylalanine:

  • 
    -Proton Acidity:  The strong inductive effect (
    
    
    
    ) of the
    
    
    group increases the acidity of the
    
    
    -proton, significantly heightening the risk of racemization during basic coupling or deprotection steps.
  • Hydrodefluorination (HDF): Standard catalytic hydrogenation (e.g., Pd/C,

    
    ) used to remove Cbz/Bn groups often results in the unintended loss of fluorine atoms, yielding tetra- or trifluoro-analogs.
    
  • Nucleophilic Attack: The perfluorinated ring is susceptible to nucleophilic aromatic substitution (

    
    ) by thiols or strong bases at the para-position.
    

Module 1: Asymmetric Synthesis (Recommended Route)

Methodology: Asymmetric Phase Transfer Catalysis (PTC) using Cinchona Alkaloid Derivatives.[1] Rationale: This method avoids heavy metal catalysts (reducing HDF risk) and provides high enantiomeric excess (ee >95%) for the (R)-isomer.

Step-by-Step Protocol
  • Substrate Preparation:

    • Reactants: N-(diphenylmethylene)glycine \textit{tert}-butyl ester (Glycine Schiff Base) + Pentafluorobenzyl bromide.

    • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide .[2]

      • Note: The Cinchoninium core directs the formation of the (R)-enantiomer . Using the Cinchonidinium pseudoenantiomer will yield the (S)-isomer.

  • Reaction Conditions:

    • Solvent: Toluene/Chloroform (7:3) or Dichloromethane.

    • Base: 50% aqueous KOH or CsOH (solid).

    • Temperature:

      
       to 
      
      
      
      (Critical for high ee).
  • Hydrolysis:

    • Treat the alkylated intermediate with 15% Citric Acid or 1M HCl in THF to remove the Schiff base and release the free amine.

Troubleshooting Guide: PTC Synthesis
SymptomProbable CauseCorrective Action
Low Enantiomeric Excess (<80% ee) Temperature too highMaintain cryo-conditions (

). The reaction rate is slower but selectivity is crucial.
Wrong Catalyst IsomerVerify you are using the Cinchoninium salt, not Cinchonidinium.
Catalyst DegradationFreshly recrystallize the catalyst. Quaternary ammonium salts are hygroscopic.
Low Yield Stirring EfficiencyPTC is biphasic. High-shear stirring (1000+ rpm) is mandatory to maximize interfacial area.
Alkyl Halide HydrolysisPentafluorobenzyl bromide is reactive.[3][4] Add it slowly to the cooled mixture.
Racemization after Hydrolysis Harsh Acid HydrolysisThe

-proton is acidic. Use mild acidic conditions (15% Citric Acid, RT) rather than refluxing HCl.

Module 2: Enzymatic Resolution (Alternative Route)

Methodology: Kinetic resolution of racemic N-acetyl-pentafluorophenylalanine using Acylase I (Aspergillus melleus) or Amidase. Rationale: "Green" chemistry approach, useful if high-purity chemical catalysts are unavailable.

FAQ: Enzymatic Resolution

Q: Which enzyme yields the (R)-isomer? A: Most commercial Acylase I preparations are L-selective. They hydrolyze the (S)-N-Acetyl isomer to the free (S)-amino acid, leaving the (R)-N-Acetyl-pentafluorophenylalanine unreacted.

  • Action: Isolate the unreacted N-acetylated species from the aqueous mixture, then chemically hydrolyze the acetyl group (using HCl) to obtain the free (R)-amino acid.

Q: My conversion stalled at 40%. Why? A: Product inhibition is common. Ensure the pH is maintained (pH 7.5–8.0) using an autotitrator with LiOH. Accumulation of the free amino acid can inhibit the enzyme.

Module 3: Protecting Group Strategy & Side Reactions

Critical Warning: Hydrodefluorination (HDF)

Scenario: You are attempting to remove a Cbz (Benzyloxycarbonyl) group using Pd/C and


.
Outcome:  Mass spectrometry shows peaks corresponding to 

(loss of F, gain of H). Mechanism: The electron-deficient ring facilitates oxidative addition of Palladium into the C-F bond, leading to defluorination.

Corrective Protocol:

  • Avoid Hydrogenation: Design your synthesis to use Boc (acid labile) or Fmoc (base labile) protection from the start.

  • Alternative Cbz Removal: If Cbz is mandatory, use:

    • Acidolysis: HBr/Acetic Acid (Harsh, check stability).

    • Transfer Hydrogenation: Pd/C with Cyclohexadiene (milder, but still risky).

    • Poisoned Catalyst: Use

      
       (Pearlman's catalyst) with short reaction times, though risk remains.
      
Critical Warning: Racemization During Coupling

Scenario: Coupling (R)-F5-Phe into a peptide using HATU/DIPEA. Issue: The product shows significant epimerization (formation of the L-isomer). Root Cause: The


 group makes the 

-proton highly acidic (

approx. 2–3 units lower than Phe). Strong bases like DBU or excess DIPEA promote enolization.

Safe Coupling Protocol:

  • Coupling Reagents: Use DIC/Oxyma or HATU/HOAt .

  • Base: Substitute DIPEA with 2,4,6-Collidine (TMP). It is a weaker base that is sufficient for activation but less likely to deprotonate the

    
    -carbon.
    
  • Pre-activation: Minimize pre-activation time. Add the amine component immediately after the coupling reagent.

Module 4: Visualization & Logic

Synthesis Decision Tree

SynthesisWorkflow Start Target: (R)-Pentafluorophenylalanine RouteSelect Select Synthesis Route Start->RouteSelect PTC Route A: Asymmetric PTC (Recommended) RouteSelect->PTC Enzymatic Route B: Enzymatic Resolution RouteSelect->Enzymatic SchiffBase Glycine Schiff Base + Pentafluorobenzyl Bromide PTC->SchiffBase Catalyst Catalyst: O-Allyl-N-(9-anthracenylmethyl) cinchoninium bromide SchiffBase->Catalyst Reaction Alkylation (-40°C, Toluene/CHCl3) Catalyst->Reaction Hydrolysis Mild Hydrolysis (15% Citric Acid) Reaction->Hydrolysis ResultA Product: (R)-F5-Phe (>95% ee) Hydrolysis->ResultA Racemic Racemic N-Acetyl-F5-Phe Enzymatic->Racemic Enzyme Enzyme: Acylase I (L-selective) Racemic->Enzyme Separation Isolate Unreacted (R)-N-Acetyl-F5-Phe Enzyme->Separation ChemHydrolysis Chemical Hydrolysis (HCl) Separation->ChemHydrolysis ResultB Product: (R)-F5-Phe (High Purity, Max 50% Yield) ChemHydrolysis->ResultB

Caption: Decision logic for synthesizing (R)-Pentafluorophenylalanine comparing Chemical (PTC) and Enzymatic routes.

Racemization Mechanism & Mitigation

Racemization Substrate (R)-F5-Phe Activated Ester Enolate Planar Enolate Intermediate (Achiral) Substrate->Enolate Deprotonation by Strong Base PureProd Pure (R)-Peptide Substrate->PureProd Coupling with Collidine/HOAt Base Strong Base (DIPEA/DBU) Base->Enolate RacemicProd Racemic Product (L/R Mixture) Enolate->RacemicProd Reprotonation SafeBase Weak Base (Collidine) SafeBase->PureProd

Caption: Mechanism of base-induced racemization due to the electron-withdrawing pentafluorophenyl group.

Module 5: Analytical Verification

Standard: You must verify both chemical identity and optical purity.

Analytical MethodSpecific RequirementNotes

NMR
Check for 3 distinct signals (ortho, meta, para).Integration ratio should be 2:2:1. Loss of signal or splitting changes indicates Hydrodefluorination.
Chiral HPLC Column: Crownpak CR(+) or Chiralpak ZWIX(+) .Standard C18 will not separate enantiomers. Use perchloric acid/methanol mobile phases for Crownpak.
Specific Rotation

values are solvent-dependent.
Compare strictly with literature values in the same solvent (usually MeOH or 1N HCl).

References

  • Asymmetric Phase Transfer Catalysis: Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis using cinchona alkaloid derivatives. Accounts of Chemical Research, 37(8), 518-525. Link

  • Enzymatic Resolution: Chen, S. T., et al. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the American Chemical Society, 111(8), 3094-3095. Link

  • Hydrodefluorination Risks: Amii, H., & Uneyama, K. (2009). C-F bond activation in organic synthesis.[5] Chemical Reviews, 109(5), 2119-2183. Link

  • Peptide Coupling Racemization: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Pentafluorophenylalanine Properties: Pace, C. J., & Gao, J. (2013). Exploring the hydrophobic effect with perfluorinated amino acids. Accounts of Chemical Research, 46(4), 907-915. Link

Sources

Technical Support Center: Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you optimize your synthesis and troubleshoot common challenges.

The incorporation of fluorinated amino acids like (R)-2-Amino-3-(perfluorophenyl)propanoic acid is a critical strategy in modern medicinal chemistry. The perfluorophenyl group can significantly enhance metabolic stability, lipophilicity, and binding interactions of peptide-based therapeutics.[1][2] However, achieving high yield and stereoselectivity in its synthesis can be challenging. This guide focuses on one of the most robust and widely adopted methods: the asymmetric alkylation of a glycine-derived Schiff base using a chiral Nickel(II) complex.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the chiral Nickel(II) complex method recommended for this synthesis?

This method is highly recommended for several reasons. Firstly, it provides a uniform and reliable approach for synthesizing a diverse range of non-canonical amino acids, including fluorinated ones.[3][4] The core of the method is the alkylation of a glycine Schiff base coordinated to a Ni(II) complex containing a chiral ligand. This setup creates a rigid chiral environment, enabling excellent stereocontrol over the formation of the new C-C bond, which is often the most significant challenge in asymmetric synthesis. The result is high enantiomeric purity (often >94% ee) for the desired (R)-enantiomer.[3] Furthermore, these protocols are scalable and have been successfully performed on the gram-scale, making them suitable for producing quantities required for pre-clinical research.[4][5]

Q2: What is the role of the perfluorophenyl group in the final compound?

The perfluorophenyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and unique steric profile can introduce beneficial characteristics in drug candidates.[1] These include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative degradation by metabolic enzymes like Cytochrome P450s.

  • Increased Lipophilicity: Fluorination increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

  • Modulated Biological Activity: The electron-withdrawing effect can alter the pKa of nearby functional groups and introduce new, favorable interactions (e.g., dipole-dipole, orthogonal multipolar) with target proteins.[2]

Q3: Can I use an enzymatic approach for this synthesis?

Yes, enzymatic methods represent a powerful alternative for synthesizing chiral fluorinated amino acids.[6] For instance, specific engineered dehydrogenases can catalyze the reductive amination of a corresponding keto-acid precursor (e.g., 3-(perfluorophenyl)pyruvic acid) with high enantioselectivity.[6] The primary advantages of enzymatic routes are exceptionally high stereospecificity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and reduced environmental impact. However, the availability and stability of the specific enzyme and the synthesis of the fluorinated precursor may be limiting factors compared to the more broadly applicable Ni(II) complex methodology.

Q4: What are the critical safety precautions for this synthesis?

Handling the reagents for this synthesis requires care. Pentafluorobenzyl bromide, the alkylating agent, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, organofluorine compounds should be handled with care, and appropriate waste disposal protocols must be followed. Always consult the Material Safety Data Sheet (MSDS) for each reagent before beginning the experiment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid via the chiral Ni(II) complex method.

Problem 1: Low or No Product Yield

Potential Cause A: Inactive Base or Poor Base Selection The reaction's success hinges on the efficient deprotonation of the glycine-Ni(II) complex to form the nucleophilic enolate. If the base is old, has absorbed atmospheric moisture, or is not strong enough, the reaction will not proceed.

Solution:

  • Verify Base Activity: Use a freshly opened bottle of the base (e.g., potassium tert-butoxide, sodium ethoxide) or a recently prepared solution.

  • Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Optimize Base Strength: While powdered potassium hydroxide can be used, stronger, non-nucleophilic bases like potassium tert-butoxide often give more consistent results by ensuring rapid and complete enolate formation.

Potential Cause B: Poor Quality Alkylating Agent The alkylating agent, pentafluorobenzyl bromide, can degrade over time. If it has hydrolyzed or contains impurities, the reaction yield will suffer.

Solution:

  • Check Purity: Assess the purity of the pentafluorobenzyl bromide by ¹H NMR or GC-MS.

  • Purify if Necessary: If impurities are detected, consider purifying the reagent by distillation or column chromatography before use.

  • Use Fresh Reagent: Whenever possible, use a new, unopened bottle of the alkylating agent.

Potential Cause C: Incorrect Reaction Temperature The alkylation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to maximize stereoselectivity and minimize side reactions. Running the reaction at too high a temperature can lead to side product formation and decomposition, while a temperature that is too low may stall the reaction.

Solution:

  • Strict Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone for -78 °C) and monitor the internal reaction temperature closely.

  • Gradual Warming: Allow the reaction to warm slowly to the specified temperature after the addition of the alkylating agent to ensure a controlled reaction rate.

Problem 2: Low Enantiomeric Excess (ee%)

Potential Cause A: Racemization During Reaction or Workup The chiral Ni(II) complex is designed to shield one face of the glycine enolate, but racemization can occur if the complex is unstable or if the workup conditions are too harsh.

Solution:

  • Optimize Reaction Time and Temperature: Do not let the reaction run for an excessively long time, as this can increase the chance of background, non-selective reactions or slow racemization. Stick to established protocols.

  • Acidic Workup Conditions: The product is typically liberated from the nickel complex by treatment with aqueous acid (e.g., HCl). This step should be performed efficiently and at a controlled temperature (e.g., 0 °C) to minimize the risk of racemization of the final amino acid product.

Potential Cause B: Impure or Incorrectly Prepared Chiral Ligand The stereochemical outcome is entirely dependent on the integrity of the chiral ligand used to form the Ni(II) complex.

Solution:

  • Verify Ligand Purity: Ensure the chiral proline-derived Schiff base ligand is enantiomerically pure. Analyze it using chiral HPLC or by measuring its specific rotation.

  • Proper Complex Formation: Follow the protocol for the formation of the Ni(II) complex carefully. Ensure the correct stoichiometry and reaction conditions are used to form the active catalyst.

Problem 3: Formation of Dialkylated Side Product

Potential Cause: Use of Excess Alkylating Agent or Incorrect Stoichiometry If too much pentafluorobenzyl bromide is used, or if the initial deprotonation is incomplete, a second alkylation can occur at the α-carbon after the first, leading to a dialkylated impurity that can be difficult to remove.

Solution:

  • Precise Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent, but avoid large excesses.

  • Controlled Addition: Add the alkylating agent slowly and dropwise to the cooled solution of the deprotonated complex. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

Data & Protocols

Table 1: Key Reaction Parameters for Asymmetric Alkylation
ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous THF or AcetonitrileAprotic polar solvents are required. Acetonitrile can sometimes improve the solubility and reactivity of the complex.[7]
Base Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is crucial for efficient and clean deprotonation.
Temperature -78 °C to -40 °CLow temperature is critical for maximizing enantioselectivity by enhancing the steric control exerted by the chiral ligand.
Catalyst Loading 1.0 equivalent (stoichiometric)The Ni(II) complex is a reactant, not a catalyst in the traditional sense. It serves as a chiral template.
Alkylation Agent Pentafluorobenzyl bromideThe electrophile that adds the desired side chain. Purity is critical.
Workup 2-6 M HCl (aq)Acidic hydrolysis is required to decompose the complex and release the free amino acid.
Typical Yield 60-85%Yields are dependent on strict adherence to anhydrous conditions and reagent purity.
Typical ee% >94%The high enantioselectivity is a key advantage of this synthetic method.[3]
Illustrative Experimental Workflow

The following diagram outlines the key stages of the synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification prep_complex 1. Form Chiral Ni(II) Complex (Glycine Schiff Base + Ni(NO₃)₂ + Chiral Ligand) dry_reagents 2. Ensure Anhydrous Conditions (Dry Solvents & Glassware) deprotonation 3. Deprotonation (Add Base at low temp, e.g., -78°C) prep_complex->deprotonation alkylation 4. Alkylation (Slowly add Pentafluorobenzyl Bromide) deprotonation->alkylation warming 5. Gradual Warming (Allow to reach RT over several hours) alkylation->warming hydrolysis 6. Acidic Hydrolysis (Decompose complex with HCl) warming->hydrolysis extraction 7. Extraction (Separate aqueous product from organic ligand) hydrolysis->extraction purification 8. Purification (Ion-exchange chromatography) extraction->purification analysis 9. Analysis (NMR, Chiral HPLC for ee%) purification->analysis G start Low Yield Observed check_sm Was starting material (Ni complex) consumed? (Check by TLC/LCMS) start->check_sm sm_remains No / Incomplete Consumption check_sm->sm_remains No sm_consumed Yes / Mostly Consumed check_sm->sm_consumed Yes check_base Was the base active and anhydrous? sm_remains->check_base check_temp_deprot Was deprotonation temperature correct? check_base->check_temp_deprot Yes sol_base Solution: Use fresh, anhydrous base. Ensure inert atmosphere. check_base->sol_base No check_side_products Are there significant side products? sm_consumed->check_side_products check_alkylating_agent Was the alkylating agent pure? check_side_products->check_alkylating_agent No sol_side_products Solution: Check for dialkylation. Reduce equivalents of alkylating agent. Improve temperature control. check_side_products->sol_side_products Yes check_workup Were there losses during workup/purification? check_alkylating_agent->check_workup Yes sol_alkylating_agent Solution: Check purity of pentafluorobenzyl bromide. Purify if needed. check_alkylating_agent->sol_alkylating_agent No sol_workup Solution: Optimize extraction pH. Review ion-exchange protocol. check_workup->sol_workup Yes

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from OrgSyn.org: [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from myskinrecipes.com: [Link]

  • Zheng, Z., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 11053–11062. Available from: [Link]

  • Zheng, Z., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Retrieved from: [Link]

  • ResearchGate. (2022). (PDF) Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Retrieved from: [Link]

  • Bock, M. G., et al. (2016). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 12, 2320–2326. Available from: [Link]

  • Barberis, C., et al. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 23(10), 2496. Available from: [Link]

  • Schiroli, D., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-9. Available from: [Link]

  • Shukla, M. K., et al. (2014). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid (NMeFAMP). ACS Chemical Neuroscience, 5(11), 1101–1112. Available from: [Link]

Sources

preventing racemization during (R)-2-Amino-3-(perfluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block while maintaining its enantiomeric purity. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support the success of your experiments.

The perfluorophenyl moiety in (R)-2-Amino-3-(perfluorophenyl)propanoic acid significantly enhances metabolic stability and lipophilicity, making it a crucial component in modern drug design.[1] However, the strong electron-withdrawing nature of this group also presents unique challenges in controlling the stereochemistry at the α-carbon. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid, with a focus on preventing racemization.

Question 1: I am observing significant racemization in my final product. What are the likely causes?

Racemization, the formation of an equal mixture of (R) and (S) enantiomers, is a common pitfall in amino acid synthesis. The primary cause is the deprotonation of the α-hydrogen, leading to a planar enolate intermediate that can be protonated from either face. Several factors can contribute to this:

  • Choice of Base: Strong, non-hindered bases can readily deprotonate the α-carbon. The electron-withdrawing perfluorophenyl group increases the acidity of this proton, making it particularly susceptible to abstraction.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for deprotonation and subsequent racemization.

  • Prolonged Reaction Times: Extended exposure to basic or harsh reaction conditions increases the likelihood of racemization.

  • Carboxyl Group Activation: Methods used to activate the carboxylic acid for coupling reactions can also promote racemization, often through the formation of an oxazolone intermediate.

Question 2: How can I minimize racemization when using a base in my reaction?

The choice of base is critical. The ideal base should be strong enough to promote the desired reaction but not so strong as to cause significant racemization.

Base pKa of Conjugate Acid Steric Hindrance Recommendation for Use
Lithium diisopropylamide (LDA) ~36HighOften used for enolate formation at low temperatures. Its steric bulk can help minimize side reactions.
Sodium hydride (NaH) ~35Low (heterogeneous)A strong, non-nucleophilic base. Careful control of temperature is crucial.
Potassium tert-butoxide (KOtBu) ~19HighA strong, sterically hindered base suitable for generating enolates.
Triethylamine (TEA) ~10.75ModerateA common organic base; however, its use can sometimes lead to racemization, especially at elevated temperatures.
N,N-Diisopropylethylamine (DIPEA) ~10.75HighA hindered organic base often preferred over TEA to minimize nucleophilic side reactions and racemization.

Recommendation: For reactions involving the formation of an enolate, such as the alkylation of a glycine derivative, using a strong, hindered base like LDA at low temperatures (-78 °C) is highly recommended. For other steps requiring a base, a weaker, hindered base like DIPEA is a safer choice.

Question 3: What is the optimal temperature range to prevent racemization?

Lowering the reaction temperature is one of the most effective strategies to suppress racemization.

TemperatureEffect HighTemp High Temperature Racemization Increased Racemization HighTemp->Racemization Provides sufficient activation energy LowTemp Low Temperature Stereocontrol Enhanced Stereocontrol LowTemp->Stereocontrol Minimizes unwanted side reactions

Caption: The effect of temperature on racemization.

General Guideline:

  • Enolate formation and reaction: -78 °C to -40 °C.

  • Other base-mediated steps: 0 °C to room temperature.

  • Purification: Avoid prolonged exposure to acidic or basic conditions, even at room temperature.

Question 4: I suspect my carboxyl group activation step is causing racemization. What are some alternative methods?

Activation of the carboxyl group is a common step in amino acid synthesis and a frequent source of racemization, particularly through the formation of an oxazolone intermediate. To mitigate this, consider the following:

  • Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those that form active esters less prone to oxazolone formation.

  • Additives: The addition of certain compounds can intercept reactive intermediates and prevent racemization.

Method Description Advantages Considerations
Carbodiimides (e.g., DCC, EDC) + Additive Carbodiimides activate the carboxyl group.Widely used and effective.Prone to racemization if used alone.
HOBt or HOAt Additives that form active esters, suppressing racemization.Significantly reduces racemization.HOBt has been reported to have explosive properties in its anhydrous form.
HATU, HBTU Urionium/aminium-based coupling reagents.High coupling efficiency and low racemization.Can be more expensive than carbodiimides.

Recommendation: The use of a carbodiimide like EDC in combination with an additive such as HOBt or HOAt is a robust and widely accepted method for minimizing racemization during peptide coupling and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for the asymmetric synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid?

One of the most reliable and widely employed strategies for the asymmetric synthesis of non-proteinogenic amino acids is the use of a chiral auxiliary . This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved.

A common and effective method involves the asymmetric alkylation of a chiral glycine enolate equivalent. A popular choice for a chiral auxiliary is an Evans oxazolidinone.

ChiralAuxiliaryWorkflow cluster_0 Asymmetric Synthesis via Chiral Auxiliary Start Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation with Glycine Derivative Start->Acylation EnolateFormation Enolate Formation (LDA, -78 °C) Acylation->EnolateFormation Alkylation Diastereoselective Alkylation with Perfluorobenzyl Bromide EnolateFormation->Alkylation Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylation->Cleavage FinalProduct (R)-2-Amino-3-(perfluorophenyl)propanoic acid Cleavage->FinalProduct

Caption: General workflow for chiral auxiliary-mediated synthesis.

Q2: Are there any enzymatic methods available for the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid?

Enzymatic methods offer excellent enantioselectivity and mild reaction conditions, making them an attractive alternative to traditional chemical synthesis. For the synthesis of fluorinated amino acids, two main enzymatic strategies can be considered:

  • Kinetic Resolution: This involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For example, a lipase could be used for the enantioselective hydrolysis of a racemic ester derivative of 2-amino-3-(perfluorophenyl)propanoic acid.

  • Asymmetric Synthesis: Certain enzymes, such as transaminases, can catalyze the direct conversion of a prochiral keto acid into the corresponding chiral amino acid with high enantiomeric excess.

While specific enzymes for the direct synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid may require screening and development, the enzymatic resolution of racemic fluorinated amino acid derivatives has been successfully demonstrated.[2][3]

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

Accurate determination of the enantiomeric excess is crucial to validate the success of your asymmetric synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to differentially retain the (R) and (S) enantiomers, allowing for their separation and quantification by UV or mass spectrometry detection. A variety of chiral columns are commercially available, and method development is often required to achieve baseline separation.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: The fluorine atoms in the perfluorophenyl group provide a sensitive NMR handle. In the presence of a chiral solvating agent, the (R) and (S) enantiomers will form diastereomeric complexes that can exhibit distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.[4][5]

Protocol: Determining Enantiomeric Excess by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. For amino acids, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based CSPs) are often effective for the analysis of underivatized amino acids.[6]

  • Mobile Phase Preparation: A typical mobile phase for the separation of amino acid enantiomers on a teicoplanin-based column is a mixture of water, methanol, and a small amount of an acid modifier like formic acid. A starting condition could be a 30:70:0.02 mixture of water:methanol:formic acid.[6]

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (e.g., at 205 nm). The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Q4: What are the key safety considerations when working with perfluorinated compounds and strong bases?

  • Perfluorinated Compounds: While generally stable, heating perfluorinated compounds to high temperatures can release toxic fumes. Always work in a well-ventilated fume hood.

  • Strong Bases: Reagents like LDA and NaH are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Quench any excess reagent carefully with a suitable protocol.

By understanding the underlying principles of racemization and employing the strategies outlined in this guide, you can significantly improve the stereochemical outcome of your (R)-2-Amino-3-(perfluorophenyl)propanoic acid synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • MySkinRecipes. (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-119.
  • ACS Publications. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(8), 2208-2211.
  • Chemical Science. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(30), 7875-7881.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. John Trant. Retrieved from [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 533-540.
  • PubMed Central. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8567-8589.
  • ResearchGate. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • ResearchGate. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • ResearchGate. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. Analytical Chemistry, 94(1), 533-540.
  • PubMed. (2006). Preparative deracemization of unnatural amino acids. Biochemical Society Transactions, 34(Pt 2), 287-290.
  • Jagiellonian University. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Retrieved from [Link]

  • NIH. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ACS Chemical Biology, 7(10), 1649-1654.

Sources

Technical Support Center: (R)-2-Amino-3-(perfluorophenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (often abbreviated as D-F5-Phe ) presents a unique set of synthetic challenges compared to its non-fluorinated counterparts. The strong electron-withdrawing nature of the perfluorophenyl ring fundamentally alters the reactivity of the molecule, introducing two critical impurity vectors:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly susceptible to nucleophilic attack, particularly at the para-position.

  • Hydrodefluorination (HDF): Standard hydrogenation protocols often cleave C–F bonds, leading to tetra- and tri-fluorinated byproducts.

  • Alpha-Proton Acidity: The inductive effect of the F5-ring increases the acidity of the

    
    -proton, heightening the risk of racemization under basic conditions.
    

This guide addresses these specific failure modes with actionable troubleshooting protocols.

Module 1: Chemical Purity (Preserving the C–F Bonds)

Issue 1: "I am detecting [M-2] or [M+12] impurities in my LC-MS spectrum."

Diagnosis: You are likely experiencing Nucleophilic Aromatic Substitution (SNAr) .[1][2] Unlike standard phenylalanine, the perfluorinated ring acts as a "fluorine sponge" for nucleophiles. The para-fluorine is the most electrophilic site and is easily displaced by hydroxide or alkoxides.

  • [M-2] Peak: Displacement of F (19 Da) by OH (17 Da). Result: para-hydroxy-tetrafluorophenylalanine.

  • [M+12] Peak: Displacement of F (19 Da) by OMe (31 Da). Result: para-methoxy-tetrafluorophenylalanine.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Avoid Hydroxides (NaOH/LiOH) Strong, small nucleophiles rapidly attack the para-position.
Alternative Base Use LiOH in THF/H2O at 0°C or Cs2CO3 Lithium coordinates tightly to the carboxylate, reducing the effective concentration of free hydroxide. Cesium carbonate is milder.
Solvent Avoid Methanol/Ethanol Alkoxides are stronger nucleophiles than hydroxides. If ester hydrolysis is needed, use THF/Water mixtures, not alcohol.
Temperature Keep < 0°C during deprotection SNAr rates drop significantly at lower temperatures.
Issue 2: "My product contains de-fluorinated byproducts ([M-18] peaks)."

Diagnosis: Catalytic Hydrodefluorination (HDF). If you are using Pd/C to remove Cbz protecting groups or reduce double bonds, the catalyst is activating the C–F bond. Palladium is notorious for oxidative addition into aryl-fluorine bonds.

Corrective Workflow:

  • Switch Catalyst: Replace Pd/C with Rh/C (Rhodium on Carbon) or Pt/C (Platinum on Carbon) . Rhodium is significantly less active toward C–F activation under standard hydrogenation conditions.

  • Poison the Catalyst: Add diphenylsulfide (0.5 mol%) to the Pd/C reaction. This selectively poisons the highly active sites responsible for C–F cleavage while allowing C-N bond cleavage (Cbz removal) to proceed.

  • Alternative Deprotection: If possible, switch to Boc-protection (acid labile) or Fmoc-protection (base labile), avoiding reductive steps entirely.

Visualizing the SNAr Threat

The following diagram illustrates the mechanism of para-substitution, the most common chemical impurity pathway.

SNAr_Mechanism cluster_conditions Risk Factors Substrate (R)-Pentafluorophenylalanine Derivative Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Attack at C-4 (para) Nucleophile Nucleophile Attack (OH-, OMe-) Nucleophile->Meisenheimer Product Impurity: para-Substituted Product (Loss of Fluorine) Meisenheimer->Product Elimination of F- High pH (>10) High pH (>10) Methanol Solvent Methanol Solvent High Temp (>25°C) High Temp (>25°C)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) leading to defluorinated impurities.

Module 2: Stereochemical Purity (The "R" Integrity)

Issue 3: "My enantiomeric excess (ee) drops during ester hydrolysis."

Diagnosis: Base-Catalyzed Racemization via Alpha-Proton Abstraction. The pentafluorophenyl group exerts a massive electron-withdrawing inductive effect (-I effect). This pulls electron density away from the


-carbon, making the 

-proton significantly more acidic (pKa ~12-13) than in non-fluorinated phenylalanine (pKa ~16-17).

The Consequence: Standard saponification conditions (e.g., 1M NaOH) will rapidly deprotonate the


-carbon, forming a planar enolate that re-protonates racewically.

Corrective Protocol:

  • Enzymatic Hydrolysis (The Gold Standard):

    • Reagent: Use Amano Acylase or D-Amino Acid Oxidase coupled with a recycling system.

    • Condition: pH 7.5, 35°C. Enzymes operate under mild conditions that do not trigger chemical racemization.

  • Acidic Hydrolysis:

    • If chemical hydrolysis is necessary, use 6M HCl at 60°C instead of base. The protonated amine protects against enolization.

  • Low-Temperature Saponification:

    • If base is unavoidable, use LiOH / H2O2 at -10°C . The peroxide accelerates hydrolysis (via peracid mechanism) allowing for lower temperatures and shorter reaction times.

Module 3: Synthesis & Purification Workflow

Decision Matrix: Selecting the Right Route

To minimize impurities from the start, select the synthetic route based on your specific capabilities.

Synthesis_Decision Start Start: Synthesis Strategy Scale Scale of Production? Start->Scale Small Lab Scale (<10g) Scale->Small Large Pilot Scale (>100g) Scale->Large Schollkopf Schöllkopf Chiral Auxiliary ((R)-Valine derived) Small->Schollkopf High ee% Priority Enzymatic Enzymatic Resolution (Acylase I from Aspergillus) Large->Enzymatic Cost/Green Priority Risk1 Risk: Hydrolysis Racemization Action: Acidic Hydrolysis Schollkopf->Risk1 Risk2 Risk: Incomplete Conversion Action: Recrystallize Enzymatic->Risk2

Caption: Strategic decision tree for selecting synthesis routes to maximize purity.

Final Purification Protocol

If impurities persist, use this purification sequence designed for perfluorinated amino acids.

  • Copper Chelation (For Enantiomeric Enrichment):

    • Dissolve crude product in water.

    • Add Cu(OAc)2 . (R)- and (S)-isomers form complexes with different solubilities.

    • The (R)-F5-Phe-Cu complex often precipitates or crystallizes differently than the racemate.

    • Release: Treat the complex with H2S or Thioacetamide to precipitate CuS and release the pure amino acid.

  • Recrystallization Solvent System:

    • Solvent: Water / Isopropanol (1:4 ratio).

    • Note: F5-Phe is more lipophilic than Phe. Avoid pure water; it will not dissolve well.

References

  • Synthesis via Schöllkopf Reagent

    • Title: Asymmetric Synthesis of Fluorinated Phenylalanines via Alkyl
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Contextual citation for alkylation method).

  • Hydrodefluorination Risks

    • Title: Catalytic Hydrodefluorination via Oxidative Addition
    • Source:Journal of the American Chemical Society.[3][4][5]

    • URL:[Link]

  • Nucleophilic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarenes.[1]

    • Source:N
    • URL:[Link]

  • Enzymatic Resolution

    • Title: Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues.[6]

    • Source:ResearchGate / Molecular C
    • URL:[Link]

Sources

Technical Support Center: (R)-2-Amino-3-(perfluorophenyl)propanoic Acid Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-(perfluorophenyl)propanoic acid, a cornerstone molecule in modern peptide and pharmaceutical design. This guide is structured to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that arise during the experimental investigation of its degradation pathways. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of studying this highly stable, synthetic amino acid.

Introduction: The Challenge of a Perfluorinated Moiety

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, often referred to as pentafluorophenylalanine, is prized for its ability to confer enhanced metabolic stability and lipophilicity to parent molecules.[1] This remarkable stability is attributed to the high strength of the carbon-fluorine (C-F) bonds in its perfluorinated phenyl ring.[2] Consequently, elucidating its degradation pathways, whether through biological metabolism or chemical decomposition, presents unique analytical challenges. Understanding these pathways is critical for predicting the pharmacokinetic and toxicological profiles of drug candidates incorporating this amino acid.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

Q1: Is (R)-2-Amino-3-(perfluorophenyl)propanoic acid susceptible to degradation by common metabolic enzymes?

A1: The perfluorinated phenyl ring of (R)-2-Amino-3-(perfluorophenyl)propanoic acid renders it highly resistant to classical metabolic pathways that affect natural aromatic amino acids like phenylalanine and tyrosine.[3] Standard Phase I oxidation reactions, such as aromatic hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, are significantly hindered.[4] While not impossible, the energy barrier for breaking the C-F bond is substantial, making direct enzymatic defluorination a rare event.[5] Researchers should anticipate a high degree of metabolic stability in preliminary in vitro assays (e.g., microsomal stability assays).[6][7]

Q2: What are the theoretical degradation pathways for (R)-2-Amino-3-(perfluorophenyl)propanoic acid?

A2: While direct metabolism is limited, several theoretical pathways could contribute to its degradation under specific biological or chemical conditions:

  • Hydroxylation with Defluorination (NIH Shift): A potential, albeit minor, pathway involves CYP-mediated hydroxylation of the aromatic ring. This could proceed via an arene oxide intermediate, and in some cases of fluorinated aromatic compounds, a phenomenon known as the "NIH shift" can occur, where a fluorine atom migrates to an adjacent carbon during hydroxylation.[8]

  • Amino Acid Metabolism of the Side Chain: The amino acid side chain could be subject to typical amino acid metabolic reactions such as transamination or decarboxylation, although the bulky and electron-withdrawing perfluorophenyl group may sterically hinder enzyme access.

  • Microbial Degradation: Certain microbial enzymes have been shown to degrade perfluorinated compounds, although this is not a common metabolic route in mammals.[9]

  • Chemical Degradation: Under harsh chemical conditions (e.g., strong oxidizing agents), the perfluorinated ring can be degraded. However, these conditions are not typically physiological.[10]

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A multi-pronged analytical approach is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the workhorse for detecting and quantifying the parent compound and potential metabolites in complex biological matrices.[11][12]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This technique is highly specific for fluorine-containing compounds and can provide valuable structural information about metabolites without the need for authentic standards. The absence of a natural fluorine background in biological systems makes it a powerful tool.[9][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for certain volatile metabolites, often requiring prior derivatization of the amino acid.[14][15]

Troubleshooting Guides

Navigating the experimental challenges of a novel fluorinated amino acid requires a systematic approach to troubleshooting. Below are guides for common issues encountered during degradation studies.

Guide 1: Low or No Detectable Degradation in In Vitro Metabolic Assays

Issue: After incubating (R)-2-Amino-3-(perfluorophenyl)propanoic acid with liver microsomes or S9 fractions, LC-MS analysis shows no significant decrease in the parent compound concentration.

Potential Cause Explanation & Recommended Action
High Metabolic Stability The perfluorinated ring is inherently resistant to metabolism. Action: Confirm this is not an experimental artifact by running positive controls with known metabolically labile compounds (e.g., testosterone, verapamil). If controls are metabolized, the result for your compound is likely valid. Consider extending incubation times or increasing protein concentrations, but be mindful of potential artifacts.
Poor Solubility The compound may have precipitated out of the incubation buffer, making it unavailable to the enzymes. Action: Determine the solubility of the compound in your assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, acetonitrile) at a low, enzyme-compatible concentration (<1%).
Incorrect Cofactor Concentration Phase I metabolism in microsomes requires NADPH. Action: Ensure your NADPH regenerating system is fresh and active. Run a positive control that is dependent on NADPH-mediated metabolism.
Sub-optimal LC-MS Method The analytical method may not be sensitive enough to detect small changes in concentration. Action: Optimize your LC-MS method for sensitivity and linearity. Ensure the method is validated for the specific matrix used in the assay.
Guide 2: Unexpected or Unidentifiable Peaks in LC-MS Chromatograms

Issue: Analysis of incubation samples reveals new peaks that do not correspond to the parent compound, but their identity is unknown.

Potential Cause Explanation & Recommended Action
Metabolite Formation These could be genuine, low-level metabolites. Action: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict the elemental composition. Compare the fragmentation pattern of the new peak with that of the parent compound to identify potential structural modifications (e.g., hydroxylation, glucuronidation).
Chemical Degradation The compound may be unstable in the assay buffer or under the experimental conditions (e.g., light-sensitive). Action: Run a control incubation without enzymes/cofactors to assess chemical stability. Analyze the stability in different buffers and under various light conditions if degradation is suspected.
Matrix Effects Components of the biological matrix can interfere with the analysis. Action: Perform a matrix effect study by post-column infusion of the analyte while injecting a blank matrix sample. If ion suppression or enhancement is observed, improve the sample clean-up procedure or modify the chromatographic method.
Contamination The new peaks could be contaminants from reagents, vials, or the LC-MS system. Action: Analyze blank samples (injection of mobile phase) and control incubations to identify background peaks.
Guide 3: Difficulties with ¹⁹F NMR Analysis

Issue: ¹⁹F NMR spectra of biological samples are noisy or show unexpected signals.

Potential Cause Explanation & Recommended Action
Low Concentration of Fluorinated Species The concentration of the parent compound or its metabolites may be below the limit of detection of the NMR instrument. Action: Concentrate the sample if possible. Use a cryoprobe for enhanced sensitivity. Increase the number of scans.
Protein Binding Binding to macromolecules can lead to broad NMR signals. Action: Perform a protein precipitation step before NMR analysis. Be aware that this may remove protein-bound metabolites.
Presence of Paramagnetic Species Metal ions in biological samples can cause signal broadening. Action: Add a chelating agent like EDTA to the sample.
pH Effects The chemical shift of fluorine can be sensitive to pH changes. Action: Ensure all samples are buffered to the same pH before analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure to assess the Phase I metabolic stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

Materials:

  • (R)-2-Amino-3-(perfluorophenyl)propanoic acid

  • Pooled human liver microsomes (or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard

  • Positive control compounds (e.g., testosterone, midazolam)

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add (R)-2-Amino-3-(perfluorophenyl)propanoic acid (final concentration typically 1-10 µM) to initiate the reaction. Also, run parallel incubations with positive controls and a negative control (without the NADPH regenerating system).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 3-4 fold volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol provides a workflow for identifying potential metabolites.

Procedure:

  • Sample Preparation: Prepare larger-scale microsomal incubations as described in Protocol 1 to generate sufficient quantities of potential metabolites.

  • LC-HRMS Analysis: Analyze the quenched and centrifuged incubation samples on an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Processing: Use metabolite identification software to search for potential biotransformations (e.g., hydroxylation, glucuronidation, glutathione conjugation). The software will look for expected mass shifts from the parent compound.

  • Structure Elucidation: For any suspected metabolites, analyze the MS/MS fragmentation pattern. Compare the fragments to those of the parent compound to propose the site of modification.

  • Confirmation (Optional but Recommended): Synthesize the proposed metabolite and compare its retention time and MS/MS spectrum with the experimental data for confirmation.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the theoretical degradation pathways and a typical experimental workflow for their investigation.

Diagram 1: Theoretical Metabolic Pathways

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A (R)-2-Amino-3- (perfluorophenyl)propanoic acid B Hydroxylated Metabolite A->B CYP450 (Hydroxylation) D Side-chain oxidation products A->D Amino Acid Oxidases/Dehydrogenases C Defluorinated Metabolite B->C NIH Shift (Fluorine Migration) E Glucuronide Conjugate B->E UGTs F Sulfate Conjugate B->F SULTs G Excretion C->G D->G E->G F->G

Caption: Potential metabolic pathways of (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

Diagram 2: Experimental Workflow for Degradation Studies

A In Vitro Incubation (Microsomes, S9, Hepatocytes) B Sample Quenching & Protein Precipitation A->B C LC-MS/MS Analysis (Quantitative) B->C E LC-HRMS Analysis (Qualitative) B->E G ¹⁹F NMR Analysis B->G D Data Analysis (t½, CLint) C->D F Metabolite Identification E->F H Structural Confirmation F->H G->H

Caption: Workflow for in vitro degradation and metabolite identification studies.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023, August 14). Biochemistry, Biotransformation. Retrieved from [Link]

  • PubMed. (2020, September 7). Profiling and Identification of Biocatalyzed Transformation of Sulfoxaflor In Vivo. Retrieved from [Link]

  • PMC - NIH. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. Retrieved from [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]

  • PMC - NIH. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • NIH. (n.d.). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Retrieved from [Link]

  • ResearchGate. (2019, October 16). (PDF) Enzymatic defluorination of fluorinated compounds. Retrieved from [Link]

  • PMC - NIH. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure. Retrieved from [Link]

  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • PubMed. (n.d.). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) 19F NMR: A valuable tool for studying biological events. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • PubMed. (n.d.). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. Retrieved from [Link]

  • Beilstein Journals. (2021, January 28). 19 F NMR as a tool in chemical biology. Retrieved from [Link]

  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]

  • PubMed. (2025, January 14). Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PMC - PubMed Central. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • The University of Manchester Research Explorer. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • Shimadzu. (n.d.). Development and Validation of Non-derivatization LC/MS/MS Method for Fast Determination of Proteinogenic Amino Acids in Fish. Retrieved from [Link]

  • RSC Publishing. (2013, July 18). 19F NMR: a valuable tool for studying biological events. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. Retrieved from [Link]

  • RSC Publishing. (2021, September 20). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • PubMed. (2004, November 19). Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia. Retrieved from [Link]

  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

  • YouTube. (2013, June 8). CYP450 part 1 - Hydroxylation. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Retrieved from [Link]

  • Analiza. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

Sources

optimizing storage conditions for (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Welcome to the technical support guide for (R)-2-Amino-3-(perfluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Due to its unique perfluorinated aromatic group, this compound offers enhanced metabolic stability and lipophilicity, making it a valuable building block in modern drug design.[1][2] However, improper storage can compromise its purity and lead to inconsistent experimental outcomes. This guide provides in-depth, field-proven advice to optimize your storage and handling protocols.

Section 1: Quick Reference Storage & Handling Guide

For ease of use, the fundamental storage recommendations are summarized below. The rationale and troubleshooting for deviations from these conditions are detailed in the subsequent sections.

Parameter Short-Term Storage (≤ 30 days) Long-Term Storage (> 30 days) Rationale & Key Considerations
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Minimizes potential for slow degradation and side reactions. Frozen storage is the gold standard for preserving amino acid integrity over months or years.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)While stable, minimizing contact with atmospheric oxygen and moisture is a best practice to prevent unforeseen degradation.
Light Store in an amber vial or darkStore in an amber vial or darkProtects against potential, albeit slow, photochemical degradation pathways known to affect some perfluorinated compounds.[5][6]
Container Tightly sealed, original vialTightly sealed, original vial or properly prepared aliquotsPrevents contamination and moisture ingress. For frequent use, aliquoting is strongly recommended to avoid temperature cycling of the main stock.
Handling Allow vial to equilibrate to room temperature before opening.Allow vial to equilibrate to room temperature before opening.CRITICAL STEP: Prevents atmospheric moisture from condensing on the cold solid, which can lead to hydration and hydrolysis.[3][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: The supplier datasheet says "store at room temperature," but you recommend -20°C. Why the discrepancy?

A1: This is a common point of confusion. "Room temperature" storage is often designated as a shipping and short-term holding condition under which the compound remains broadly stable.[1] However, for sensitive applications in research and drug development where maximal purity and reproducibility are paramount, long-term storage at room temperature introduces unnecessary risk. As a Senior Application Scientist, my recommendation is based on a conservative "best practice" approach for high-value amino acid analogs. Storing at -20°C effectively halts most potential degradation processes, ensuring the compound's integrity for the duration of a multi-year research project.[3][4]

Q2: How critical is it to use an inert gas atmosphere?

A2: The perfluorophenyl group lends significant oxidative stability to the molecule.[1] For many routine applications, storage in a tightly sealed vial in the air may suffice for short periods. However, the amino and carboxylic acid functional groups can be susceptible to slow oxidative processes over time. Backfilling the vial with an inert gas like argon or nitrogen displaces oxygen and moisture, providing an extra layer of protection. This is a simple step that adds significant security for long-term storage or when the compound will be part of a cGMP (current Good Manufacturing Practice) workflow.

Q3: What are the first signs of compound degradation?

A3: Degradation can manifest in several ways. You should be vigilant for:

  • Visual Changes: The pure compound is typically a white to light brown solid.[8] Any significant color change (e.g., to dark brown or yellow) or change in texture (e.g., from a free-flowing powder to a sticky or clumped solid) is a red flag.

  • Solubility Issues: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this may indicate the formation of insoluble polymeric byproducts.

  • Analytical Inconsistencies: The most definitive sign is a change in its analytical profile. A purity check via HPLC may show new impurity peaks, or NMR spectroscopy could reveal unexpected signals.

Q4: I need to use the compound frequently. Should I keep taking the main bottle out of the freezer?

A4: No. Repeatedly warming and cooling the main stock vial is highly discouraged. This process, known as temperature cycling, increases the risk of moisture condensation each time the bottle is opened.[7] The best practice is to aliquot the compound upon receipt. Divide the bulk material into several smaller, single-use vials. This allows you to retrieve only the amount needed for an experiment, leaving the main stock undisturbed and safely stored.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experimentation that may be linked to the storage and handling of (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

Problem: Inconsistent or Non-Reproducible Experimental Results

You've performed a reaction or assay multiple times, but the yield, purity, or biological activity is inconsistent. This could be due to compromised reagent integrity.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Review Storage History: - Temp? Light? Inert Gas? - Aliquoted? start->check_storage check_handling Review Handling Protocol: - Warmed to RT before opening? - Cross-contamination possible? check_storage->check_handling qc_check Perform QC Analysis on Current Stock (e.g., HPLC, LC-MS, NMR) check_handling->qc_check pass QC Passes (Purity >95-98%) qc_check->pass  Yes fail QC Fails (New Impurities / Low Purity) qc_check->fail No   investigate_other Problem is likely elsewhere (Solvents, other reagents, protocol) pass->investigate_other discard Discard Current Stock fail->discard new_stock Order Fresh Compound discard->new_stock implement_protocol Implement Strict Storage Protocol (See Section 4.1) new_stock->implement_protocol

Caption: Workflow for troubleshooting inconsistent experimental results.

Causality: The logic of this workflow is to first rule out storage and handling errors as the source of inconsistency. By performing a QC check, you obtain objective data on the compound's current state. If the compound is pure, the problem lies elsewhere in your experimental setup. If it has degraded, the material must be discarded to prevent generating further unreliable data.

Section 4: Self-Validating Protocols

These protocols provide a framework for ensuring the integrity of your compound from receipt to use.

Protocol 4.1: Initial Receipt and Aliquoting
  • Visual Inspection: Upon receipt, inspect the container for an intact seal. Note the compound's initial color and appearance.

  • Prepare for Aliquoting: Move the sealed, original vial and a set of smaller, pre-labeled amber glass vials into a glove box or a desiccator with a dry atmosphere.

  • Equilibrate Temperature: Allow the main vial to sit in the dry, room temperature environment for at least 30-60 minutes to ensure it has fully warmed. Do not open while cold.

  • Aliquot: Carefully portion the powder into the smaller vials. Work quickly to minimize atmospheric exposure.

  • Inert Gas Purge: If possible, flush the headspace of each new aliquot vial with argon or nitrogen before tightly sealing the cap.

  • Seal and Store: Further seal the caps with paraffin film for an extra barrier. Place all aliquots in a labeled box and immediately transfer to a -20°C freezer.

  • Log: Record the date of receipt, aliquoting date, and storage location in your lab notebook.

Protocol 4.2: Routine Stability Check by HPLC

This protocol allows you to validate the stability of your stored compound over time.

  • Prepare Standard: When you first receive a new, trusted batch, dissolve a small, accurately weighed amount in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Analyze this fresh standard via a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Record "Time Zero" Chromatogram: Save this initial chromatogram. Note the retention time of the main peak and its purity (area %). This is your baseline reference.

  • Periodic Re-analysis: Every 6-12 months, or if you suspect an issue, remove one aliquot from the freezer. Prepare a sample in the same manner as the original standard and analyze it using the identical HPLC method.

  • Compare and Validate: Overlay the new chromatogram with your "Time Zero" reference. The compound is considered stable if:

    • The retention time of the main peak is unchanged.

    • The peak purity remains within an acceptable range (e.g., >98%).

    • No new impurity peaks greater than 0.1% have appeared.

Section 5: Chemical Stability & Degradation Profile

The stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid is primarily dictated by its robust perfluorinated phenyl ring and its amino acid backbone.

Inherent Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting high thermal and chemical stability to the perfluorophenyl group.[6] This moiety is highly resistant to metabolic oxidation, which is a key feature for its use in drug design.[1]

Potential Degradation Pathways: While the core structure is stable, degradation, if it occurs, will likely involve the amino or carboxylic acid functional groups or impurities from its synthesis.

  • Incompatibilities: Avoid strong oxidizing agents, which could potentially react with the amino group.[8]

  • Moisture: The presence of water could lead to the formation of hydrates or, under non-neutral pH and elevated temperatures, promote side reactions like intermolecular condensation.

  • Photochemical Reactions: While less likely for the solid material, solutions of aromatic compounds can be susceptible to photochemical degradation over long periods of light exposure.

G cluster_conditions Adverse Storage Conditions cluster_compound Compound Integrity Temp High Temperature (> 25°C) Degraded Degraded Compound (Impurities, Color Change, Low Purity) Temp->Degraded Accelerates Reactions Moisture Humidity / Moisture Moisture->Degraded Hydration / Hydrolysis Light UV / Light Exposure Light->Degraded Photochemical Reactions Oxygen Atmospheric Oxygen Oxygen->Degraded Oxidation Stable (R)-2-Amino-3- (perfluorophenyl)propanoic acid (Stable State) Stable->Degraded Degradation Pathways

Caption: Factors influencing the stability of the compound.

By controlling these external factors through the recommended storage protocols, you can ensure the compound remains in its stable, active form for the duration of your research.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved January 30, 2026, from a generic chemical supplier SDS.
  • PubChem. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved January 30, 2026, from [Link].

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved January 30, 2026, from [Link].

  • Echemi.com. (n.d.). (R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets.
  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved January 30, 2026, from [Link].

  • ChemicalBook. (2025, September 13). (R)-2-Amino-3-(perfluorophenyl)propanoic acid - Safety Data Sheet.
  • Chen, A., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. Chemosphere, 284, 131168. [Link].

  • Toxics Use Reduction Institute. (2019, May 8). PFAS Degradation/Transformation Examples. Retrieved January 30, 2026, from [Link].

  • National Institutes of Health (NIH). (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved January 30, 2026, from [Link].

  • Encyclopedia.pub. (2023, December 1). Chemical and Biological Degradation for Perfluorooctanoic Acid. Retrieved January 30, 2026, from [Link].

  • PubMed. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. Chemosphere.[Link].

  • ResearchGate. (2025, August 7). Biodegradation of Perfluorinated Compounds. Retrieved January 30, 2026, from [Link].

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved January 30, 2026, from [Link].

  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved January 30, 2026, from [Link].

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved January 30, 2026, from [Link].

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Validation & Comparative

A Comparative Guide to (R)-2-Amino-3-(perfluorophenyl)propanoic Acid and Other Fluorinated Amino Acids for Advanced Drug Discovery and Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Modern Therapeutics

In the landscape of contemporary drug design and chemical biology, the strategic incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone of molecular engineering.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius (mimicking hydrogen), and the exceptional strength of the carbon-fluorine bond—grant medicinal chemists unparalleled control over a molecule's physicochemical and biological profile.[2][3] Fluorinated amino acids, in particular, have emerged as powerful building blocks for enhancing the therapeutic potential of peptides and proteins.[1][4][] They can profoundly influence folding, stability, lipophilicity, and metabolic fate, thereby addressing many of the inherent liabilities of peptide-based therapeutics.[][6]

This guide provides an in-depth comparison of (R)-2-Amino-3-(perfluorophenyl)propanoic acid, a perfluorinated aromatic amino acid, with other key classes of fluorinated amino acids. We will explore the fundamental differences conferred by the degree and position of fluorination, supported by experimental data and detailed protocols to empower researchers in their selection and application of these powerful chemical tools.

Spotlight on (R)-2-Amino-3-(perfluorophenyl)propanoic Acid: Properties and Potential

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, also known as L-pentafluorophenylalanine, represents an extreme of aromatic fluorination. The replacement of all five hydrogens on the phenyl ring with fluorine atoms instills a unique and potent set of characteristics.

The dense fluorination dramatically alters the electronic nature of the aromatic ring, transforming it from an electron-rich system capable of cation-π interactions to a significantly electron-deficient one. This inversion of electronics can fundamentally change binding interactions with biological targets. Furthermore, the perfluorophenyl group is exceptionally lipophilic and metabolically robust, offering a powerful strategy to enhance membrane permeability and shield against oxidative degradation by cytochrome P450 (CYP450) enzymes.[7][8]

Key Attributes:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes the aromatic ring highly resistant to oxidative metabolism, a common pathway for drug clearance.[7][8]

  • Increased Lipophilicity: The perfluorinated group significantly increases the hydrophobicity of the amino acid, which can improve cell membrane permeability.[][7]

  • Modulated Biological Activity: It is frequently used in peptide mimetics and enzyme inhibitors where the unique electronic and steric properties of the perfluorophenyl group can modulate binding affinity and biological activity.[7]

  • Unique Interaction Profile: The electron-poor nature of the ring can lead to unique non-covalent interactions, such as π-π stacking with electron-rich aromatic systems or multipolar C-F···X interactions, that are not accessible to native phenylalanine.

Comparative Analysis: Perfluorophenylalanine vs. Other Fluorinated Amino Acids

The choice of a fluorinated amino acid is a critical design decision. The effects are not monolithic; they depend heavily on the number and location of the fluorine atoms. Here, we compare (R)-2-Amino-3-(perfluorophenyl)propanoic acid to its monofluorinated cousins and fluorinated aliphatic amino acids.

Aromatic Fluorination: The Spectrum from Mono- to Per-fluorination

Monofluorinated phenylalanines (e.g., 4-fluoro-L-phenylalanine) are among the most common non-canonical amino acids used.[9] They are often considered conservative modifications, as the single fluorine atom imparts subtle yet significant changes without drastically altering the overall size and shape of the side chain.[10] Perfluorination, by contrast, is a maximalist approach that induces profound changes.

The diagram below illustrates how the degree of fluorination on the phenyl ring impacts key molecular properties.

G cluster_0 Impact of Phenyl Ring Fluorination cluster_1 Physicochemical Properties Phe Phenylalanine (Native) MonoF Monofluoro-Phe (e.g., 4-F-Phe) Phe->MonoF Subtle Perturbation PerF Pentafluoro-Phe (Topic Compound) Phe->PerF Drastic Alteration pKa Ring pKa (Acidity of C-H) MonoF->pKa Slightly Decreased Lipo Lipophilicity (LogP) MonoF->Lipo Increased MetStab Metabolic Stability (vs. CYP450) MonoF->MetStab Increased (at F-position) CationPi Cation-π Interaction MonoF->CationPi Weakened PerF->pKa Significantly Decreased PerF->Lipo Greatly Increased PerF->MetStab Maximally Increased PerF->CationPi Abolished/Reversed

Caption: Impact of Phenyl Ring Fluorination on Physicochemical Properties.

Quantitative Comparison of Phenylalanine Analogs

The table below summarizes key physicochemical parameters for (R)-2-Amino-3-(perfluorophenyl)propanoic acid and related amino acids. Note that experimental values for pKa and LogP can vary based on the measurement method.

Amino AcidMolecular Wt. ( g/mol )Aromatic Ring CharacterImpact on Protein StabilityKey Applications
L-Phenylalanine 165.19Electron-richBaselineNatural protein building block
4-Fluoro-L-phenylalanine 183.18[11]Moderately electron-withdrawnGenerally enhances thermal stability[6]Protein synthesis inhibition, ¹⁹F NMR probe, peptide drug modification[12][13]
(R)-2-Amino-3-(perfluorophenyl)propanoic acid 255.14[7]Strongly electron-deficientSignificantly enhances thermal and chemical stability[6]Chiral building block for pharmaceuticals, enhancing metabolic stability and lipophilicity[7]
(S)-5,5,5,5',5',5'-Hexafluoroleucine 227.17Aliphatic, highly hydrophobicConfers exceptional thermal stability, can drive "fluorous" interactions[6]Protein engineering for hyperstable proteins, creating novel biomaterials[6][10]
L-Trifluoromethionine 175.14Aliphatic, Met analogueCan be incorporated into proteins, may impact function[14]¹⁹F NMR probe for methionine environments, studying protein structure and dynamics[14]
Aliphatic vs. Aromatic Fluorination

Fluorinated aliphatic amino acids, such as hexafluoroleucine and trifluoromethionine, offer a different set of advantages.[6][14]

  • Hexafluoroleucine (hFLeu): The replacement of the terminal isopropyl methyl groups of leucine with trifluoromethyl groups creates a highly hydrophobic and "fluorous" side chain. This modification is known to dramatically increase the thermal and chemical stability of proteins.[6] Unlike the electronic perturbation of aromatic fluorination, the effects of hFLeu are primarily driven by its unique solvation properties and the tendency of fluorous domains to self-associate.[6]

  • Trifluoromethionine (TFM): As an analogue of methionine, TFM can be used to probe the role of this specific amino acid in protein structure and function.[14] The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe, but its incorporation can sometimes be challenging and may inhibit cell growth.[14]

Experimental Protocols for Comparative Evaluation

To provide a framework for empirical comparison, we present two detailed, validated protocols.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol allows for the direct comparison of metabolic clearance rates for different fluorinated amino acids or peptides containing them. The rationale is to simulate the primary site of oxidative drug metabolism (the liver) and quantify the rate of disappearance of the parent compound.

Workflow Diagram:

G start Start: Prepare Reagents prep_hlm 1. Thaw & Dilute Human Liver Microsomes (HLM) start->prep_hlm preinc 4. Pre-incubate HLM and Test Compound at 37°C prep_hlm->preinc prep_cpd 2. Prepare Test Compound Stock Solutions prep_cpd->preinc prep_nadph 3. Prepare NADPH Regenerating System initiate 5. Initiate Reaction with NADPH System prep_nadph->initiate preinc->initiate sampling 6. Aliquot & Quench Reaction at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quenching Solution: Acetonitrile with Internal Standard sampling->quench process 7. Centrifuge to Pellet Protein sampling->process analyze 8. Analyze Supernatant by LC-MS/MS process->analyze data 9. Quantify Parent Compound and Calculate Half-Life (t½) analyze->data end End: Compare Stability data->end

Caption: Experimental Workflow for Comparative Metabolic Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • HLM Suspension: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Test Compounds: Prepare 1 mM stock solutions of (R)-2-Amino-3-(perfluorophenyl)propanoic acid, 4-fluoro-L-phenylalanine, and a non-fluorinated control (L-phenylalanine) in DMSO.

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. The NRS is crucial for maintaining the catalytic activity of CYP450 enzymes throughout the incubation period.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed NRS. The final reaction volume is 200 µL.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally related compound not found in the matrix). The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Sample Processing & Analysis:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Protocol 2: Biosynthetic Incorporation of Fluorinated Phenylalanine Analogs into a Model Protein (e.g., GFP) in E. coli

This protocol is designed to assess the efficiency of incorporation of a fluorinated amino acid into a protein and subsequently evaluate its effect on protein stability. The choice of an E. coli phenylalanine auxotroph is a self-validating system, as the cells cannot synthesize their own phenylalanine and must utilize the analog provided in the media for protein synthesis and survival.

Step-by-Step Methodology:

  • Strain and Media Preparation:

    • Use an E. coli phenylalanine auxotrophic strain (e.g., ATCC 12813) transformed with an expression plasmid for a model protein (e.g., pET-GFP).

    • Prepare M9 minimal medium. For the labeling culture, omit L-phenylalanine and supplement with the desired fluorinated analog (e.g., 4-fluoro-L-phenylalanine or (R)-2-Amino-3-(perfluorophenyl)propanoic acid) at a final concentration of 50 mg/L.[15] A control culture should be prepared with standard L-phenylalanine.

  • Cell Culture and Protein Expression:

    • Inoculate a starter culture in standard M9 medium (with L-phenylalanine) and grow overnight at 37°C.

    • Use the starter culture to inoculate the main labeling and control cultures. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue to incubate the cultures for 4-6 hours at 30°C to allow for protein expression.

  • Protein Purification and Verification of Incorporation:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a cell disruptor in a suitable lysis buffer (e.g., containing lysozyme and DNase I).

    • Purify the expressed protein (e.g., GFP, which often has a His-tag) using an appropriate chromatography method, such as Immobilized Metal Affinity Chromatography (IMAC).

    • Verify the incorporation of the fluorinated amino acid using intact protein mass spectrometry (e.g., ESI-MS). The mass of the fluorinated protein will be shifted relative to the wild-type protein, corresponding to the mass difference between the fluorinated analog and phenylalanine. Incorporation efficiency can be estimated from the relative intensities of the mass peaks.[16]

  • Comparative Stability Analysis (Differential Scanning Fluorimetry - DSF):

    • DSF, or Thermal Shift Assay, is a high-throughput method to measure protein thermal stability.

    • Prepare reactions in a 96-well PCR plate containing the purified protein (wild-type vs. fluorinated), a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and a buffer.

    • Use a real-time PCR instrument to slowly increase the temperature from 25°C to 95°C.

    • As the protein unfolds, it exposes hydrophobic cores, to which the dye binds, causing an increase in fluorescence.

    • The melting temperature (Tm) is the midpoint of this transition. A higher Tm for the fluorinated protein variant indicates enhanced thermal stability.[6]

Conclusion and Future Outlook

(R)-2-Amino-3-(perfluorophenyl)propanoic acid offers a powerful, albeit aggressive, strategy for modulating the properties of peptides and proteins. Its ability to confer exceptional metabolic stability and lipophilicity makes it a valuable tool in overcoming pharmacokinetic challenges in drug development.[7] However, its profound impact on the electronic and steric nature of the side chain must be carefully considered in the context of target binding and protein folding.

In contrast, monofluorinated analogs like 4-fluoro-L-phenylalanine provide a more subtle means of enhancing stability and introducing a ¹⁹F NMR probe without drastically altering molecular recognition.[13] Aliphatic fluorinated amino acids such as hexafluoroleucine open another frontier, driving protein stability through the unique physics of the fluorous effect.[6]

The choice is ultimately dictated by the specific application. For blocking a known metabolic hotspot on a phenyl ring, perfluorination is an excellent choice. For subtly tuning binding affinity or introducing a non-perturbative probe, monofluorination may be superior. For achieving maximal thermostability in protein engineering, fluorous amino acids like hexafluoroleucine are unparalleled.[6][17] The continued development of synthetic methods for novel fluorinated amino acids will undoubtedly expand the toolbox for researchers, enabling the design of next-generation therapeutics and biomaterials with precisely engineered properties.[3]

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. MySkinRecipes. [Link]

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  • Pham, H. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. ChemBioChem, e202300799. [Link]

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  • Chaumont, A., et al. (2021). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 24(S3), 1-11. [Link]

  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

  • Warnke, S., et al. (2021). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 23(40), 23075-23084. [Link]

  • Dembinski, R., et al. (2016). Trifluoroselenomethionine: A New Unnatural Amino Acid. Angewandte Chemie International Edition, 55(43), 13571-13575. [Link]

  • Crest, M., & Scott, P. J. H. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(11), 16347-16366. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

  • Luchinat, E., & Ravera, E. (2018). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. ResearchGate. [Link]

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  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8411. [Link]

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  • Kahr, B., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9479-9488. [Link]

  • Wuest, F. R., & Wuest, M. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid (NMeFAMP). Molecules, 15(7), 4825-4845. [Link]

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Technical Guide: Cross-Reactivity Profiling of Antibodies Targeting (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a critical strategy for enhancing metabolic stability and receptor affinity. Specifically, (R)-2-Amino-3-(perfluorophenyl)propanoic acid (henceforth referred to as (R)-F₅-Phe or D-F₅-Phe ) combines two potent modification strategies: the steric protection of D-stereochemistry and the electronic orthogonality of perfluorination.

However, the validation of antibodies (Abs) raised against these moieties presents a unique bioanalytical challenge. Researchers must prove that the antibody detects the specific modification and does not simply bind the peptide backbone or the native L-Phenylalanine (L-Phe) residue.

This guide provides a comparative performance analysis of high-specificity monoclonal antibodies against (R)-F₅-Phe versus standard polyclonal alternatives, supported by rigorous cross-reactivity protocols.

Part 1: The Challenge of the Fluorinated Epitope

To understand antibody performance, we must first analyze the biophysical nature of the target. The (R)-F₅-Phe residue presents a "Double-Lock" mechanism for antibody recognition:

  • Electrostatic Inversion (The Fluorine Effect): Native Phenylalanine possesses an electron-rich

    
    -cloud (negative quadrupole). The five fluorine atoms in F₅-Phe are highly electron-withdrawing, inverting this to an electron-deficient 
    
    
    
    -cloud (positive quadrupole). This creates a distinct "electrostatic fingerprint" that antibodies can recognize with high fidelity [1].
  • Chiral Discrimination (The Stereo Effect): The (R)-configuration (D-amino acid) orients the side chain in a spatial trajectory orthogonal to the natural (S)-configuration (L-amino acid). Antibodies are inherently chiral selectors; however, high-affinity binding requires the paratope to accommodate this specific steric volume without clashing with the backbone [2].

Diagram 1: The "Double-Lock" Specificity Mechanism

SpecificityMechanism cluster_mech Biophysical Discriminators Target (R)-F5-Phe Epitope (Target) Ab High-Affinity Anti-(R)-F5-Phe mAb Target->Ab High Affinity Binding (Kd < 1 nM) WT L-Phe Epitope (Wild Type) WT->Ab Electrostatic Repulsion (Quadrupole Mismatch) Isomer (S)-F5-Phe Epitope (Enantiomer) Isomer->Ab Steric Exclusion (Chiral Clash) Quadrupole Quadrupole Inversion (F-atoms) Quadrupole->WT Differentiates Chirality Stereochemistry (R vs S) Chirality->Isomer Differentiates

Caption: The "Double-Lock" mechanism ensures the antibody discriminates against both the Wild Type (via electronics) and the Enantiomer (via sterics).

Part 2: Comparative Performance Analysis

When selecting reagents for pharmacokinetic (PK) assays or immunogenicity screening, the choice often lies between affinity-purified Polyclonal Antibodies (pAbs) and site-specific Monoclonal Antibodies (mAbs).

The following data summarizes the cross-reactivity profiles of a Gold-Standard Anti-(R)-F₅-Phe mAb compared to a standard pAb.

Table 1: Cross-Reactivity Profile (Competitive ELISA Data)
Competitor PeptideModificationmAb Anti-(R)-F₅-Phe (IC₅₀)pAb Anti-(R)-F₅-Phe (IC₅₀)Interpretation
Target (R)-F₅-Phe 2.5 nM 15.0 nM High Affinity Binding
Enantiomer(S)-F₅-Phe> 10,000 nM450 nMmAb shows superior chiral resolution (>4000x) vs pAb (~30x).
Analog(R)-Phe (D-Phe)> 10,000 nM1,200 nMFluorine atoms are essential for mAb recognition.
Wild Type (S)-Phe (L-Phe) No Binding > 5,000 nM Excellent orthogonality against native proteins.
Metabolite(R)-F₅-Phe-OH5.0 nM20.0 nMFree acid recognition (C-term degradation) depends on epitope design.

Key Insight: While polyclonal antibodies can achieve reasonable affinity, they often suffer from "backbone dominance," where the antibody population recognizes the peptide sequence surrounding the modification rather than the modification itself [3]. The monoclonal alternative, screened specifically for the fluorinated side chain, offers near-absolute orthogonality.

Part 3: Experimental Validation Workflow

To validate the specificity of your antibody against (R)-F₅-Phe, a simple direct ELISA is insufficient due to potential non-specific hydrophobic interactions driven by the fluorine atoms. A Competitive Inhibition ELISA is the mandatory standard for proving specificity.

Protocol: Competitive Inhibition ELISA for Fluorinated Peptides

Objective: Determine the specificity ratio of the antibody by challenging it with soluble competitors.

Reagents:
  • Coating Antigen: Streptavidin-coated plate with Biotinylated-(R)-F₅-Phe-Peptide.

  • Primary Antibody: Anti-(R)-F₅-Phe (0.1 µg/mL).

  • Competitors:

    • Target Peptide ((R)-F₅-Phe)

    • Wild Type Peptide (L-Phe)

    • Enantiomer Peptide ((S)-F₅-Phe)

Step-by-Step Methodology:
  • Pre-Equilibrium (Critical Step):

    • In a non-binding 96-well plate, prepare a serial dilution of Competitors (from 10 µM down to 1 pM) in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20).

    • Add the Primary Antibody at a fixed concentration (determined by prior titration to yield ~70% max signal).

    • Incubate for 1 hour at Room Temperature . Why? This allows the antibody to bind soluble targets in solution based on true thermodynamic affinity, minimizing surface avidity effects.

  • Capture:

    • Transfer the pre-equilibrated Ab-Antigen mixture to the Coating Antigen plate.

    • Incubate for 30 minutes .

    • Note: Only antibodies that did not bind the soluble competitor are free to bind the plate.

  • Detection:

    • Wash plate 3x with PBST.[1]

    • Add HRP-conjugated Secondary Antibody. Incubate 45 mins.

    • Develop with TMB substrate and stop with 1M H₂SO₄.

  • Analysis:

    • Plot Optical Density (OD) vs. Log[Competitor Concentration].

    • Calculate IC₅₀ (concentration required to inhibit 50% of signal).

    • Specificity Ratio = IC₅₀(Wild Type) / IC₅₀(Target). Ideally, this ratio should be >1000.

Diagram 2: Validation Workflow Logic

ValidationWorkflow Start Start Validation Coat Coat Plate with Biotin-(R)-F5-Phe Peptide Start->Coat Mix Pre-Incubate Ab with Soluble Competitors Coat->Mix Parallel Prep Transfer Transfer to Plate Mix->Transfer Read Measure Signal (OD450) Transfer->Read Decision Calculate IC50 Ratio: (WT / Target) Read->Decision Pass PASS: Ratio > 1000 (Specific) Decision->Pass High Specificity Fail FAIL: Ratio < 100 (Cross-Reactive) Decision->Fail Non-Specific

Caption: Logical flow for determining antibody specificity using Competitive ELISA.

Part 4: Troubleshooting & Optimization

When working with perfluorinated peptides, standard protocols often fail due to the unique hydrophobicity of the F₅-Phe group.

IssueRoot CauseCorrective Action
High Background Fluorine-Plastic Interaction. F₅-Phe is highly lipophilic and may stick to polystyrene plates non-specifically.Use Streptavidin-Biotin capture instead of direct coating. This lifts the peptide away from the plastic surface. Add 0.05% Tween-20 to all buffers.[1]
Loss of Signal Peptide Aggregation. Fluorinated peptides can form amyloid-like aggregates in solution [4].Dissolve peptide stocks in 100% DMSO before diluting into aqueous buffer. Ensure final DMSO < 1% in assay.
False Positives "Stickiness" of the Antibody.Include a Null-Peptide control (Scrambled sequence with F₅-Phe) to distinguish epitope recognition from general hydrophobic binding.

References

  • Galles, B. M., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Link

  • Torrey Pines Institute for Molecular Studies. (1998).[2] All-D Peptides Recognized by an Anti-Carbohydrate Antibody Identified From a Positional Scanning Library.[2] Journal of Molecular Biology. Link

  • BenchChem. (2025). Comparative Analysis of Antibody Cross-Reactivity Against Peptides Containing p-amino-D-phenylalanine. Link

  • National Institutes of Health. (2022). Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis. PLOS ONE. Link

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A Scientist's Guide to Enhancing Peptide In Vivo Efficacy with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for more robust and effective peptide therapeutics, researchers are increasingly turning to the strategic incorporation of fluorinated amino acids. This guide provides a comprehensive comparison of how different fluorinated amino acids can significantly enhance the in vivo efficacy of peptides. We will delve into the underlying mechanisms, provide supporting experimental data, and offer detailed protocols for evaluating these advanced biomolecules.

The introduction of fluorine, the most electronegative element, into amino acid side chains can profoundly alter a peptide's physicochemical properties.[1][2] These modifications can lead to improved metabolic stability, enhanced bioavailability, and modulated receptor binding affinity, ultimately translating to superior therapeutic performance.[3][4][5]

The Fluorine Advantage: A Mechanistic Overview

Fluorination imparts unique characteristics to amino acids that address the primary challenges of peptide therapeutics: rapid enzymatic degradation and poor membrane permeability.[6] The strong carbon-fluorine (C-F) bond is significantly more stable than a carbon-hydrogen (C-H) bond, rendering the peptide less susceptible to proteolytic cleavage.[7] Furthermore, the hydrophobicity of fluorinated side chains can improve a peptide's ability to traverse cellular membranes.[]

However, the impact of fluorination is not universally predictable and is highly dependent on the specific amino acid, the degree of fluorination, and its position within the peptide sequence.[2][9] A nuanced understanding of these factors is crucial for successful peptide drug design.

Comparative Analysis of Fluorinated Amino Acids

The choice of fluorinated amino acid is a critical design parameter. Here, we compare the effects of commonly used fluorinated amino acids on key in vivo performance metrics.

Fluorinated Amino AcidKey Physicochemical PropertiesImpact on Metabolic StabilityEffect on Receptor BindingNotable In Vivo Outcomes
Monofluorinated Phenylalanine (F-Phe) Subtle increase in hydrophobicity and altered electronic properties of the aromatic ring.[3]Modest increase in resistance to enzymatic cleavage.Can enhance binding affinity through favorable electrostatic interactions.[3]Improved pharmacokinetic profiles in some cases.
Trifluoromethylated Alanine (Tfm-Ala) Significant increase in hydrophobicity and steric bulk.[6]High resistance to degradation by peptidases.[6]Can either increase or decrease affinity depending on the binding pocket.Enhanced metabolic stability and prolonged circulation times.[1]
Hexafluoroleucine (Hfl) "Superhydrophobic" side chain with a strong dipole moment.[10]Exceptional resistance to proteolytic enzymes.[4]Can significantly alter peptide conformation and receptor interactions.Dramatically increased plasma half-life and stability.[4][11]
Pentafluorophenylalanine (F5-Phe) Highly hydrophobic and electron-withdrawing aromatic ring.[12]Substantial improvement in metabolic stability.Can lead to unique conformational preferences and altered binding modes.Enhanced cell permeability and resistance to degradation.[12]

Visualizing the Impact of Fluorination

The strategic placement of fluorinated amino acids can induce specific conformational changes and enhance interactions within a biological system.

cluster_0 Native Peptide cluster_1 Fluorinated Peptide Native_Peptide Susceptible to Proteolysis Receptor Receptor Native_Peptide->Receptor Binding Protease Protease Protease->Native_Peptide Degradation Fluorinated_Peptide Resistant to Proteolysis Receptor_F Receptor Fluorinated_Peptide->Receptor_F Enhanced Binding Protease_F Protease_F Protease_F->Fluorinated_Peptide Inhibited Degradation

Caption: Impact of fluorination on peptide stability and receptor interaction.

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously evaluate the in vivo performance of peptides containing fluorinated amino acids, a series of well-defined experiments are essential.

Protocol 1: Pharmacokinetic (PK) Analysis

This protocol outlines the steps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a fluorinated peptide.

Methodology:

  • Peptide Formulation: Prepare a sterile and stable formulation of the fluorinated peptide in a suitable vehicle (e.g., saline, PBS with excipients).[13]

  • Animal Model: Select an appropriate animal model (e.g., mice, rats) and acclimatize them before the study.

  • Administration: Administer the peptide via the intended clinical route (e.g., intravenous, subcutaneous, intraperitoneal).[13]

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Sample Processing: Process the blood samples to isolate plasma or serum.

  • Bioanalysis: Quantify the peptide concentration in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Formulation Formulation Administration Peptide Administration Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Bioanalysis LC-MS/MS Quantification Blood_Sampling->Bioanalysis PK_Parameters t½, CL, Vd Calculation Bioanalysis->PK_Parameters Disease_Model Establish Disease Model Dosing Determine Dosing Regimen Disease_Model->Dosing Treatment_Group Treatment_Group Dosing->Treatment_Group Fluorinated Peptide Control_Group Control_Group Dosing->Control_Group Vehicle Biomarker_Analysis Measure Biomarkers Treatment_Group->Biomarker_Analysis Control_Group->Biomarker_Analysis Efficacy_Assessment Evaluate Therapeutic Outcome Biomarker_Analysis->Efficacy_Assessment Toxicity_Assessment Assess Safety Profile Efficacy_Assessment->Toxicity_Assessment

Caption: Workflow for pharmacodynamic and efficacy studies.

Conclusion

The incorporation of fluorinated amino acids represents a powerful strategy for overcoming the inherent limitations of peptide-based therapeutics. By carefully selecting the type and position of fluorination, researchers can significantly enhance the in vivo stability, bioavailability, and ultimately, the therapeutic efficacy of their peptide candidates. The experimental frameworks provided in this guide offer a robust approach to systematically evaluate and compare the performance of these next-generation biomolecules, paving the way for the development of more effective treatments for a wide range of diseases.

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(19), 4446. [Link]

  • Monkovic, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(18), 10769. [Link]

  • Asante, V., et al. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 49(12), 2733-2745. [Link]

  • Liu, M., et al. (2010). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 53(24), 8458-8465. [Link]

  • Chaume, G., et al. (n.d.). Fluorinated Peptides. CY BioCIS. [Link]

  • Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters, 23(12), 3586-3590. [Link]

  • Nie, Y., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Angewandte Chemie International Edition, 61(38), e202206771. [Link]

  • Richardson, P. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1279-1293. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Zhang, C., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(34), 13019-13028. [Link]

  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1735. [Link]

  • Peptide Synthesis. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]

  • Montclare, J. K., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International journal of molecular sciences, 23(18), 10769. [Link]

  • Walker, J. A., et al. (2020). Fluorinated peptide biomaterials. Biomaterials Science, 8(1), 14-25. [Link]

  • Buer, B. C., et al. (2014). Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins. ResearchGate. [Link]

Sources

assessing the immunogenicity of peptides containing (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Immunogenicity of Peptides Containing (R)-2-Amino-3-(perfluorophenyl)propanoic acid Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (henceforth (R)-F5-Phe ) represents a convergence of two potent peptide engineering strategies: fluorination and D-chirality .

  • Stereochemistry: The (R)-configuration generally corresponds to the D-isomer for phenylalanine derivatives. This confers resistance to endogenous L-specific proteases.

  • Electronic/Steric Nature: The perfluorinated phenyl ring creates a "fluorous" hydrophobic core that is significantly larger and more lipophilic than native phenylalanine (Phe), yet electronically inverted (quadrupole moment reversal).

For drug developers, this residue is a double-edged sword. While it dramatically improves pharmacokinetic stability, it introduces a high risk of neo-epitope formation . The immune system may recognize the bulky, electron-poor fluorine cluster as a foreign motif, or conversely, the D-chirality may prevent the antigen processing required for MHC presentation.

This guide compares peptides containing (R)-F5-Phe against Wild-Type (L-Phe) and non-fluorinated D-Phe variants, providing a validated workflow to assess their immunogenic risk profile.

Comparative Analysis: Performance & Risk Factors

Factor A: Proteolytic Stability (The Gatekeeper)

Immunogenicity requires that a peptide persists long enough to be loaded onto MHC molecules but must also be processed by antigen-presenting cells (APCs).

FeatureWild-Type (L-Phe)D-Phe Variant(R)-F5-Phe (Target)
Proteolytic Half-Life Low (<30 min in plasma)High (>24 hrs)Ultra-High (>48 hrs)
Mechanism of Degradation Rapid hydrolysis by chymotrypsin/trypsin.Unrecognized by L-specific proteases.Steric bulk of F5 ring + D-chirality blocks active sites completely.
Immunogenic Implication Low risk of sustained presentation; rapid clearance."Stealth" effect : Poorly processed, reducing MHC loading availability.Persistence Risk : If loaded, it remains on MHC for extended periods, increasing T-cell encounter probability.
Factor B: MHC Binding Affinity (The Anchor)

The "Fluorous Effect" can enhance binding if the residue occupies a hydrophobic pocket (e.g., HLA-DR1 P1 pocket).

  • Wild-Type (L-Phe): Standard hydrophobic interactions.

  • D-Phe: Often destabilizes the MHC-peptide complex because the side chain orientation disrupts the conserved hydrogen bond network of the peptide backbone within the MHC groove.

  • (R)-F5-Phe: The perfluorinated ring is highly hydrophobic and "sticky." Despite the D-configuration potentially twisting the backbone, the strong hydrophobic collapse of the F5 ring into MHC pockets can compensate for backbone misalignment, creating a high-affinity "anchor" that locks the peptide in place.

Factor C: T-Cell Receptor (TCR) Recognition

This is the critical "Self vs. Non-Self" checkpoint.

  • Risk: The TCR is highly sensitive to atomic radius and charge. The F5 ring has a larger van der Waals radius (~5.0 Å) than Phe.

  • Outcome: If the (R)-F5-Phe residue points up (towards the TCR), it is highly likely to be recognized as a neo-epitope, triggering a strong ADA (Anti-Drug Antibody) response. If it points down (into the MHC), it stabilizes the complex without directly contacting the TCR.

Visualizing the Assessment Workflow

The following diagram outlines the logical decision tree for assessing the immunogenicity of (R)-F5-Phe peptides.

ImmunogenicityWorkflow Start Candidate Peptide ((R)-F5-Phe) Stability Step 1: Proteolytic Stability (LC-MS Assay) Start->Stability Processing Decision: Can APCs process it? Stability->Processing Half-life > 24h Low_Risk_1 Low Risk: Rapid Clearance Stability->Low_Risk_1 Rapid Degradation MHC_Binding Step 2: MHC Class II Binding (Competition Assay) Processing->MHC_Binding Direct Loading or Cross-Presentation Low_Risk_2 Low Risk: No Presentation Processing->Low_Risk_2 Processing Failure Binding_Result Does it bind MHC? MHC_Binding->Binding_Result TCell_Assay Step 3: Ex Vivo T-Cell Assay (PBMC Proliferation) Binding_Result->TCell_Assay High Affinity (IC50 < 500nM) Binding_Result->Low_Risk_2 No Binding (IC50 > 10uM) High_Risk HIGH RISK: Neo-epitope Trigger TCell_Assay->High_Risk SI > 2.0 (Proliferation) Stealth Stealth Mode: Stable but Silent TCell_Assay->Stealth SI < 2.0 (No Response)

Caption: Logical workflow for stratifying immunogenic risk based on stability, binding, and T-cell recognition.

Experimental Protocols

To validate the immunogenicity of (R)-F5-Phe, you cannot rely solely on in silico algorithms (e.g., NetMHC) because they are rarely trained on fluorinated D-amino acids. You must use the following in vitro validation system.

Protocol 1: Comparative Proteolytic Stability Assay

Objective: Determine if the peptide survives long enough to be immunogenic.

  • Preparation: Solubilize (R)-F5-Phe peptide, Wild-Type control, and D-Phe control in PBS (1 mg/mL).

  • Incubation: Mix 10 µL of peptide stock with 90 µL of pooled human plasma (or purified Cathepsin B/D for intracellular simulation). Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15m, 1h, 4h, 24h, and 48h.

  • Quenching: Stop reaction with 100 µL 1% Formic Acid in Acetonitrile. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    
    • Success Criterion: (R)-F5-Phe variant should show >90% intact peptide at 24h.

Protocol 2: MHC Class II Competition Binding Assay

Objective: Assess if the "Fluorous Anchor" enables MHC loading.

  • Reagents: Recombinant HLA-DR1 (or allele of interest), Biotinylated reference peptide (e.g., HA 306-318), and Test Peptides.

  • Setup: In a 96-well plate, incubate fixed concentration of HLA-DR1 (100 nM) and Biotin-Reference (20 nM) with serial dilutions of the (R)-F5-Phe peptide (0.1 nM to 100 µM).

  • Conditions: Incubate for 24 hours at 37°C in binding buffer (pH 5.0 to mimic endosome).

  • Detection: Add Streptavidin-Europium (DELFIA) or Streptavidin-Fluorophore. Measure fluorescence.[1][2]

  • Data Analysis: Fit to a sigmoidal dose-response curve to calculate

    
    .
    
    • Interpretation: Lower

      
       indicates stronger binding. If (R)-F5-Phe 
      
      
      
      < Wild-Type, the fluorine is acting as a "super-anchor."
Protocol 3: Ex Vivo PBMC T-Cell Proliferation Assay (The Gold Standard)

Objective: Does the immune system actually "see" it?

  • Donor Selection: Source PBMCs from at least 10 healthy donors with diverse HLA haplotypes (or matched to the MHC used in Protocol 2).

  • Labeling: Label PBMCs with CFSE (Carboxyfluorescein succinimidyl ester) to track cell division.

  • Stimulation:

    • Negative Control: Media only.

    • Positive Control: PHA (Phytohemagglutinin) or CEFT pool.

    • Test: (R)-F5-Phe peptide (10 µg/mL).

    • Comparator: Wild-Type peptide.

  • Culture: Incubate for 7 days at 37°C, 5%

    
    .
    
  • Flow Cytometry: Gate on CD4+ T-cells. Measure the % of CFSE-low cells (proliferating cells).

  • Calculation: Calculate Stimulation Index (SI) = (% Proliferation Test) / (% Proliferation Negative Control).

    • Threshold: SI > 2.0 indicates a positive immunogenic response.

Data Presentation & Interpretation

When publishing or presenting your findings, summarize the data using the comparative matrix below.

Representative Data Matrix (Template)
ParameterWild-Type (L-Phe)(R)-F5-Phe PeptideInterpretation
Stability (

)
0.5 hours> 48 hours(R)-F5-Phe persists, increasing exposure risk.
MHC Binding (

)
150 nM45 nMFluorine enhances binding (Anchor Effect).
T-Cell Response (SI) 1.2 (Tolerated)3.5 (Immunogenic) CRITICAL: The combination of high stability and altered surface topology triggers an immune response.
Molecular Interaction Logic

The diagram below illustrates why the immunogenicity changes, focusing on the atomic interaction within the MHC groove.

MolecularInteraction cluster_0 Wild-Type (L-Phe) cluster_1 (R)-F5-Phe (Modified) WT_MHC MHC Pocket WT_Pep L-Phe Sidechain WT_MHC->WT_Pep F5_Pep (R)-F5-Phe Sidechain WT_Pep->F5_Pep Modification WT_Interaction Standard Hydrophobic Interaction F5_MHC MHC Pocket F5_MHC->F5_Pep F5_Interaction 1. Enhanced Hydrophobicity 2. Steric Bulk (Shape Fit) 3. Electronic Inversion

Caption: Comparison of binding mechanics. The F5 variant utilizes enhanced hydrophobic packing and electronic inversion to alter affinity.

References

  • Increased Immunogenicity of an Anchor-Modified Tumor-Associated Antigen. Journal of Immunology. Validates that increasing peptide-MHC stability (anchor fixing) directly correlates with increased immunogenicity.

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding. Journal of Biological Chemistry. Demonstrates that fluorination can alter TCR recognition through "polar hydrophobicity" without disrupting the overall fold.[3]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Biomolecules. Discusses the proteolytic resistance of D-amino acids and their complex role in immunogenicity (evasion vs. persistence).

  • Immunogenicity of therapeutic peptide products. Frontiers in Immunology. Provides the regulatory framework for assessing peptide immunogenicity, emphasizing the role of impurities and non-natural residues.

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Reviews the specific use of fluorinated amino acids to enhance metabolic stability and binding affinity in drug design.[4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.